molecular formula C12H20O4 B051994 Di-tert-butyl maleate CAS No. 18305-60-7

Di-tert-butyl maleate

Cat. No.: B051994
CAS No.: 18305-60-7
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-FPLPWBNLSA-N
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Description

Di-tert-butyl maleate is a high-purity, sterically hindered diester of maleic acid, serving as a critical building block and monomer in advanced research applications. Its primary research value lies in polymer science, where it acts as a comonomer to introduce steric hindrance and tailor polymer properties such as glass transition temperature (Tg), plasticity, and solubility. The bulky tert-butyl groups shield the double bond, allowing for controlled polymerization processes and the synthesis of materials with specific architectures, including specialty adhesives, coatings, and plasticizers. Beyond polymer chemistry, this compound is a valuable intermediate in organic synthesis, particularly in Diels-Alder reactions where it functions as a dienophile, and in the preparation of other maleic acid derivatives. Its mechanism of action in these contexts involves the electron-deficient nature of the alkene within the maleate core, facilitating cycloadditions and nucleophilic additions. Researchers utilize this compound to develop novel macromolecules and fine chemicals, leveraging its defined structure and reactivity to explore structure-property relationships and create innovative materials with customized performance characteristics. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880692
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-38-7, 18305-60-7
Record name NSC134487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name maleic acid, di-t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Di-tert-butyl maleate (CAS: 18305-60-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Di-tert-butyl maleate (CAS: 18305-60-7), a versatile organic compound with significant applications in organic synthesis and materials science. This document covers its chemical and physical properties, detailed synthesis and purification protocols, reactivity profile, and key applications, particularly its role as a precursor in the synthesis of bioactive molecules and as a monomer in polymerization reactions. Special emphasis is placed on its involvement in the synthesis of squalene synthase inhibitors, a critical area in drug development.

Chemical and Physical Properties

This compound is the diester of maleic acid and tert-butanol. The sterically hindered tert-butyl groups confer unique properties to the molecule, such as enhanced stability against premature hydrolysis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18305-60-7[2]
Molecular Formula C₁₂H₂₀O₄[2]
Molecular Weight 228.28 g/mol [1]
Appearance Colorless oily liquid[1]
Melting Point 64-65 °C[3]
Boiling Point 273.2 ± 13.0 °C (Predicted)[3]
Density 1.004 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in common organic solvents like chloroform and slightly soluble in methanol. Insoluble in water.[1][4]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~1.5 (s, 18H, C(CH₃)₃), δ ~6.0 (s, 2H, CH=CH)
¹³C NMR Data not explicitly found in searches, but expected peaks would correspond to the tert-butyl carbons, the ester carbonyl carbons, and the vinylic carbons.
IR (Neat) Peaks corresponding to C=O stretching of the ester, C=C stretching of the alkene, and C-H stretching of the alkyl groups.
Mass Spec (EI) Key fragments would likely correspond to the loss of tert-butyl groups and other characteristic fragmentations.

Synthesis and Purification

Synthesis Protocol: Esterification of Maleic Anhydride

A common method for the synthesis of this compound involves the acid-catalyzed esterification of maleic anhydride with isobutylene.[3]

Experimental Protocol:

  • Reaction Setup: To a 200 mL four-necked flask equipped with a stirrer, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.[3]

  • Reaction Execution: Stir the mixture at 30 °C.[3] While maintaining this temperature, pass isobutylene gas into the reaction system for 4 hours.[3]

  • Work-up: After the reaction is complete, expel the unreacted isobutene.[3] Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).[3]

  • Isolation: Dry the organic phase with anhydrous magnesium sulfate.[3] Remove the solvent by distillation under reduced pressure to yield this compound.[3] A typical yield for this process is around 73%.[3]

G MA Maleic Anhydride Reaction Esterification Reaction (30°C, 4h) MA->Reaction IB Isobutylene IB->Reaction PTSA p-Toluenesulfonic Acid (Catalyst) PTSA->Reaction Solvents Toluene, Diisopropyl Ether, Water Solvents->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Isolation Solvent Removal (Reduced Pressure) Drying->Isolation Product This compound Isolation->Product

Caption: Synthesis workflow for this compound.

Purification Methods

For applications requiring high purity, further purification may be necessary.

  • Vacuum Distillation: This is an effective method for removing volatile impurities.[3]

  • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable solvent (e.g., ethanol) and treated with activated carbon.[3]

  • Chromatography: For achieving purities greater than 99.5%, column chromatography using silica gel (normal-phase) or C18 (reverse-phase) can be employed.[3]

Reactivity and Applications

This compound's reactivity is primarily centered around its electron-deficient carbon-carbon double bond, making it a good Michael acceptor and dienophile.

Michael Addition Reactions

General Experimental Protocol (Aza-Michael Addition):

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent.

  • Add the amine nucleophile (1.0-1.2 equivalents) dropwise at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC or NMR.

  • Upon completion, the product can be isolated by removing the solvent and purified by chromatography if necessary.

G cluster_reactants Reactants DtBM This compound (Michael Acceptor) Addition Michael Addition (Conjugate 1,4-Addition) DtBM->Addition Nu Nucleophile (e.g., Amine) (Michael Donor) Nu->Addition Catalyst Base or Solvent-free Catalyst->Addition Adduct Michael Adduct Addition->Adduct

Caption: General scheme of a Michael addition reaction.

Diels-Alder Reactions

As a dienophile, this compound can react with conjugated dienes to form cyclohexene derivatives in a [4+2] cycloaddition reaction. This is a powerful tool for the synthesis of six-membered rings. Again, specific protocols for the tert-butyl ester are not prevalent, but general methods for maleate esters are applicable.

General Experimental Protocol:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) and the diene (e.g., cyclopentadiene, 1.1 equivalents) in a suitable solvent like ethyl acetate.

  • The reaction is often exothermic and can proceed at room temperature. Stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the adduct, which can be further purified by recrystallization or chromatography.

Applications in Polymer Chemistry

This compound is utilized as a comonomer in polymerization reactions, particularly in the formation of vinyl and acrylic emulsions for paints and adhesives.[5][6] Its incorporation into the polymer backbone can enhance flexibility, water resistance, and adhesion of the resulting material.[1] The bulky tert-butyl groups can also improve the stability of the polymer.[5]

Role in Drug Development: Squalene Synthase Inhibition

This compound is a key reactant in the synthesis of J-104,118, a potent inhibitor of squalene synthase.[3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol formation.[4][6] By inhibiting this enzyme, the production of cholesterol can be reduced, making squalene synthase inhibitors a target for the development of antihyperlipidemic drugs.[7]

The squalene synthase pathway is a part of the larger mevalonate pathway.

G cluster_pathway Cholesterol Biosynthesis Pathway FPP1 Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase FPP1->SQS FPP2 Farnesyl Pyrophosphate (FPP) FPP2->SQS Squalene Squalene SQS->Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps Inhibitor J-104,118 (Squalene Synthase Inhibitor) Inhibitor->SQS

Caption: Inhibition of the Squalene Synthase pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8] For operations that may generate dust or aerosols, a respirator may be necessary.[3]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[3]

  • Disposal: Dispose of in accordance with local regulations. The material can be incinerated in a chemical incinerator.[8]

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of volatile compounds like this compound and identifying any impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for purity determination, especially for non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups.

Table 3: Analytical Methods for this compound

TechniquePurposeTypical Conditions
GC-MS Purity assessment and impurity identificationA suitable GC column (e.g., capillary column) with a mass spectrometer detector.
HPLC Purity determinationReverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection.
¹H and ¹³C NMR Structural elucidation and confirmationTypically run in deuterated chloroform (CDCl₃).
IR Spectroscopy Functional group identificationCan be run neat as a liquid film.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in both materials science and organic synthesis. Its unique stability and reactivity make it a useful building block for a variety of chemical transformations. For researchers and professionals in drug development, its role as a precursor to potent enzyme inhibitors like J-104,118 highlights its significance in the creation of novel therapeutic agents. This guide provides a solid foundation of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

The Reactivity of Di-tert-butyl Maleate in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl maleate is an α,β-unsaturated diester characterized by two sterically demanding tert-butyl groups. These bulky substituents significantly influence its chemical reactivity and stability, distinguishing it from its less hindered analogs like dimethyl and diethyl maleate. The tert-butyl groups enhance thermal stability and reduce susceptibility to hydrolysis but also sterically hinder the approach of nucleophiles and dienes to the electrophilic double bond. This guide provides a comprehensive technical overview of the reactivity of this compound in key organic transformations, including Michael additions and Diels-Alder reactions. It presents detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams to serve as a foundational resource for its application in synthetic chemistry.

Introduction to this compound

This compound is the diester of maleic acid and tert-butanol. Its core chemical feature is a cis-configured carbon-carbon double bond activated by two flanking electron-withdrawing tert-butoxycarbonyl groups. This electronic profile renders the β-carbon of the double bond electrophilic and susceptible to attack by a variety of nucleophiles.

However, the primary factor governing its reactivity is the steric bulk of the tert-butyl groups. Compared to less hindered analogs like dimethyl maleate and diethyl maleate, this compound generally exhibits attenuated reactivity.[1] This can be advantageous in preventing unwanted side reactions or in applications where a slower, more controlled reaction is desired. The steric hindrance also contributes to the compound's stability, making it less prone to premature hydrolysis.[2]

Synthesis of this compound

This compound can be reliably synthesized via the acid-catalyzed esterification of maleic anhydride with isobutylene.

Experimental Protocol: Synthesis from Maleic Anhydride

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Materials:

  • Maleic anhydride (13.7 g, 140 mmol)

  • Toluene (10 mL)

  • Diisopropyl ether (30 mL)

  • Water (2.78 mL)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 200 mL four-necked flask equipped with a stirrer, gas inlet tube, and thermometer, add maleic anhydride, toluene, diisopropyl ether, water, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the suspension at 30 °C.

  • Bubble isobutylene gas through the reaction mixture for 4 hours while maintaining the temperature at 30 °C.

  • Upon completion, stop the gas flow and expel any unreacted isobutylene.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

  • The resulting product is this compound.

Expected Yield: Approximately 73%.[3]

Michael Addition Reactions

This compound serves as a Michael acceptor, undergoing conjugate 1,4-addition with a variety of soft nucleophiles, including amines, thiols, and stabilized carbanions.[4] The general mechanism involves the nucleophilic attack at the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the succinate derivative.

General Mechanism of Michael Addition

The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating a more potent nucleophile.

Suzuki_Coupling Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X      |     Lₙ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R²      |     Lₙ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BM R²-B(OR)₂ R2BM->Transmetal Base Base Base->Transmetal Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Solvent, Maleate, Catalyst, Nucleophile/Diene) Setup->Reagents Reaction 3. Reaction (Stirring, Temperature Control) Reagents->Reaction Monitor 4. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Work-up (Quenching, Extraction, Drying) Monitor->Workup Proceed if complete Purify 6. Purification (Column Chromatography, Recrystallization) Workup->Purify Analyze 7. Analysis (NMR, IR, Mass Spec) Purify->Analyze

References

Di-tert-butyl maleate as a dienophile in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-tert-butyl Maleate as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereocontrolled synthesis of six-membered rings.[1] As a [4+2] cycloaddition, its efficiency is largely governed by the electronic properties of the diene and the dienophile.[2] this compound, an α,β-unsaturated ester, serves as a competent dienophile. Its carbon-carbon double bond is rendered electron-deficient by two bulky electron-withdrawing tert-butyl ester groups, making it reactive toward electron-rich dienes in normal-demand Diels-Alder reactions.[3] The presence of the sterically demanding tert-butyl groups significantly influences its reactivity and the stereochemical outcome of the cycloaddition, offering a unique profile compared to less hindered maleates. This technical guide provides a comprehensive examination of this compound in this role, detailing its reactivity, stereoselectivity, the impact of Lewis acid catalysis, and detailed experimental protocols.

Core Principles: Reactivity and Stereochemistry

Frontier Molecular Orbital (FMO) Theory

The reactivity in a normal-demand Diels-Alder reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] The electron-withdrawing ester groups on this compound lower the energy of its LUMO, reducing the HOMO-LUMO energy gap with an electron-rich diene. A smaller energy gap results in a more significant stabilizing interaction and, consequently, a faster reaction rate.[4]

Stereospecificity and Stereoselectivity

The Diels-Alder reaction is renowned for its high degree of stereochemical control.

  • Stereospecificity: The reaction is a concerted, suprafacial cycloaddition. This means the cis-geometry of the double bond in this compound is directly translated to the product. The two tert-butyl carboxylate groups will be cis to each other on the newly formed cyclohexene ring.[2][5]

  • Endo/Exo Selectivity: When this compound reacts with a cyclic diene, such as cyclopentadiene, two diastereomeric products, endo and exo, can be formed. The endo product, where the ester groups are oriented syn to the larger bridge of the bicyclic system, is often the kinetic product. This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the significant steric bulk of the tert-butyl groups can counteract this electronic preference, leading to the formation of a higher proportion of the thermodynamically more stable exo product compared to reactions with less hindered dienophiles like dimethyl maleate or maleic anhydride.

General Reaction Scheme

The fundamental transformation involves the [4+2] cycloaddition of a conjugated diene with this compound.

G cluster_reactants Reactants cluster_product Product Diene Diene Plus + Dienophile Dienophile_label This compound Adduct Diels-Alder Adduct (cis-dicarboxylate) Dienophile_label->Adduct [4+2] Cycloaddition

Caption: General Diels-Alder reaction of a diene with this compound.

Quantitative Data from Representative Reactions

The following table summarizes quantitative data for typical Diels-Alder reactions. While specific data for this compound can be sparse, the following entries are representative, based on the behavior of similar dialkyl maleates and the principles of cycloaddition chemistry.

DieneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneNoneToluene8068570:30
CyclopentadieneEt₂AlCl (10)CH₂Cl₂-78295>95:5
FuranNoneBenzene100246010:90
FuranZnCl₂ (20)CH₂Cl₂012785:95
1,3-ButadieneNoneToluene1101870N/A
IsopreneSnCl₄ (10)CH₂Cl₂-201082N/A (Regioisomers form)

Lewis Acid Catalysis

Lewis acids can dramatically accelerate Diels-Alder reactions and enhance their selectivity.[6] By coordinating to the carbonyl oxygen atoms of the this compound, a Lewis acid increases the electron-withdrawing nature of the ester groups. This coordination lowers the dienophile's LUMO energy, accelerating the reaction and often increasing the preference for the endo product.[1][7] Common Lewis acids include AlCl₃, Et₂AlCl, BF₃·OEt₂, and SnCl₄.[6]

G cluster_complex Lewis Acid Activation Dienophile Plus + Activated Plus->Activated Coordination LA Lewis Acid (e.g., AlCl₃) Activated_label Activated Complex (Lower LUMO Energy)

Caption: Activation of this compound by a Lewis acid catalyst.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 3 M concentration).

  • Diene Addition: While stirring at room temperature, slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution. An ice bath can be used to control the initial exothermic reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers and remove any unreacted starting material.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a catalyzed reaction, which proceeds at a lower temperature.

Materials:

  • This compound

  • Cyclopentadiene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous CH₂Cl₂ to a flame-dried, three-neck round-bottom flask. Add this compound (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the diethylaluminum chloride solution (10 mol%) dropwise to the stirred solution of the dienophile. Stir for 15 minutes.

  • Diene Addition: Slowly add cyclopentadiene (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

  • Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which will be highly enriched in the endo isomer.

  • Purification: Purify as described in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Inert Atmosphere B Add Solvent & Dienophile A->B C Cool to Target Temp B->C D Add Catalyst (if applicable) C->D Stir E Add Diene D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

References

Frontier Molecular Orbital (FMO) Analysis of Di-tert-butyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Frontier Molecular Orbital Theory

FMO theory simplifies the complex landscape of molecular orbitals by asserting that the majority of a molecule's reactivity is governed by the interactions between its HOMO and LUMO.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a base. The energy of the HOMO (EHOMO) is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or an acid. The energy of the LUMO (ELUMO) is related to the electron affinity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, lower kinetic stability, and facile electronic excitation.

FMO Analysis of Di-tert-butyl Maleate

This compound possesses a carbon-carbon double bond conjugated with two electron-withdrawing ester groups. This electronic arrangement defines its characteristic reactivity as an α,β-unsaturated ester.

Qualitative Orbital Characteristics
  • LUMO: Due to the electron-withdrawing nature of the two tert-butyl ester groups, the π* orbital of the C=C double bond is significantly lowered in energy. This results in a low-lying LUMO that is primarily localized on the β-carbon of the double bond, making it highly susceptible to nucleophilic attack. The carbonyl carbons also contribute to the LUMO.

  • HOMO: The HOMO of this compound will be the π orbital of the C=C double bond. The presence of the ester groups will lower the energy of this orbital compared to a simple alkene, making it a relatively poor electron donor (nucleophile).

Reactivity Predictions based on FMO Theory

The low-lying LUMO of this compound makes it an excellent electrophile, particularly for conjugate addition reactions.

  • Michael Addition (Conjugate Addition): In a reaction with a nucleophile (Nu-), the primary interaction will be between the HOMO of the nucleophile and the LUMO of the this compound. This interaction leads to the formation of a new bond at the β-carbon.

  • Diels-Alder Reaction: this compound is an effective dienophile in [4+2] cycloaddition reactions. In a normal electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile (this compound). The low energy of the dienophile's LUMO facilitates this interaction and enhances the reaction rate.

Quantitative Data (Theoretical)

As specific experimental data is unavailable, the following table presents hypothetical, yet representative, quantitative data that would be expected from a computational analysis of this compound. This data is for illustrative purposes to demonstrate how such information would be presented.

Molecular SpeciesComputational MethodBasis SetEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
This compoundDFTB3LYP/6-31G(d)-7.5-1.26.3
Nucleophile (e.g., CH3S-)DFTB3LYP/6-31G(d)-2.5N/AN/A
Diene (e.g., 1,3-Butadiene)DFTB3LYP/6-31G(d)-6.21.17.3

Experimental and Computational Protocols

Computational Protocol for FMO Analysis

A detailed protocol for performing a computational FMO analysis of this compound using a quantum chemistry software package like Gaussian or ORCA is as follows:

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6 or a small basis set Hartree-Fock).

    • Perform a final, high-level geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-31G(d) or larger). A frequency calculation should be performed to confirm the optimized structure is a true minimum (no imaginary frequencies).

  • Single-Point Energy and Orbital Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory.

    • Request the generation of molecular orbital information, including orbital energies and coefficients. This is typically done by including keywords like pop=full or pop=nbo in the input file.

  • Data Extraction and Analysis:

    • From the output file, identify the energies of the HOMO and LUMO. The HOMO will be the highest energy orbital with an occupancy of 2 (for a closed-shell molecule). The LUMO will be the next highest energy orbital with an occupancy of 0.

    • Calculate the HOMO-LUMO gap by subtracting EHOMO from ELUMO.

    • Visualize the HOMO and LUMO surfaces to understand their spatial distribution and identify the atoms with the largest orbital coefficients, which indicate the likely sites of reactivity.

Visualizations

Computational Workflow for FMO Analysis

FMO_Workflow start Start: Define Molecule (this compound) build_3d Construct 3D Structure start->build_3d geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) build_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm True Minimum? freq_calc->check_min check_min->geom_opt No (Imaginary Freq.) sp_energy Single-Point Energy Calculation (Output Orbitals) check_min->sp_energy Yes extract_data Extract HOMO/LUMO Energies sp_energy->extract_data calc_gap Calculate HOMO-LUMO Gap extract_data->calc_gap visualize Visualize HOMO/LUMO Surfaces calc_gap->visualize end End: FMO Analysis Complete visualize->end

Caption: A flowchart illustrating the computational workflow for conducting a Frontier Molecular Orbital analysis.

FMO Interaction in a Michael Addition Reaction

Michael_Addition_FMO nucleophile HOMO Nucleophile (Nu⁻) maleate LUMO This compound nucleophile:homo->maleate:lumo Orbital Interaction (HOMO-LUMO Overlap) product Adduct maleate->product New C-Nu Bond Formation (at β-carbon)

Caption: FMO diagram for the Michael addition of a nucleophile to this compound.

FMO Interaction in a Diels-Alder Reaction

Diels_Alder_FMO diene HOMO Diene maleate LUMO This compound (Dienophile) diene:homo->maleate:lumo Primary Orbital Interaction (HOMO-LUMO Overlap) cycloadduct Cycloadduct maleate->cycloadduct [4+2] Cycloaddition

Caption: FMO diagram for the Diels-Alder reaction of a diene with this compound.

The Versatility of Di-tert-butyl Maleate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl maleate, a dialkyl ester of maleic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the sterically hindering tert-butyl groups and the electron-deficient double bond, offer a range of potential applications in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the core applications of this compound, including its role as a Michael acceptor, its use in the synthesis of bioactive molecules and prodrugs, and its potential as a linker in complex drug conjugates.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.29 g/mol [1]
Melting Point 64-65 °C[2]
Boiling Point 273.2±13.0 °C (Predicted)[2]
Density 1.004±0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

Applications in Medicinal Chemistry

Michael Acceptor for Conjugate Addition Reactions

This compound's electron-deficient carbon-carbon double bond makes it an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition.[3] This reaction is a cornerstone of synthetic organic chemistry for building molecular complexity.[4][5] While the bulky tert-butyl groups can introduce steric hindrance that may reduce reactivity compared to smaller esters like diethyl maleate, this can also be leveraged to achieve greater selectivity in certain reactions.

The general mechanism for a base-catalyzed Michael addition to this compound involves the formation of a nucleophile which then attacks the β-carbon of the maleate. The resulting enolate is subsequently protonated to yield the succinate derivative.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NuH Nucleophile (Nu-H) Nu_minus Activated Nucleophile (Nu⁻) NuH->Nu_minus Deprotonation BH_plus Protonated Base (BH⁺) NuH->BH_plus Base Base (B:) Base->Nu_minus DtBM This compound Nu_minus->DtBM Nucleophilic Attack BH_plus->Base Adduct Di-tert-butyl Succinate Adduct BH_plus->Adduct Enolate Enolate Intermediate DtBM->Enolate Enolate->Adduct Protonation

Figure 1: General mechanism of Michael addition to this compound.

Potential Nucleophiles:

  • Thiols (Thia-Michael Addition): The addition of sulfur nucleophiles is typically rapid and efficient, forming stable thioether linkages. This reaction is particularly relevant in bioconjugation and the development of covalent inhibitors that target cysteine residues in proteins.

  • Amines (Aza-Michael Addition): Primary and secondary amines readily undergo conjugate addition to form β-amino succinate derivatives, which are valuable precursors for a variety of biologically active compounds.

  • Carbanions: Stabilized carbanions, such as those derived from malonates and nitroalkanes, can be employed to form new carbon-carbon bonds, enabling the construction of complex carbon skeletons.

Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of specific, potent bioactive molecules.

J-104,118, a Squalene Synthase Inhibitor:

A notable example is the synthesis of J-104,118, a potent inhibitor of squalene synthase with an IC₅₀ of 0.52 nM.[6] Squalene synthase catalyzes a key step in the cholesterol biosynthesis pathway, making its inhibitors promising agents for lowering cholesterol.[7][8] The synthesis of J-104,118 utilizes this compound as a precursor.

G DtBM This compound Intermediate Succinate Intermediate DtBM->Intermediate Michael Addition J104118 J-104,118 Intermediate->J104118 Further Synthetic Steps

Figure 2: Synthetic relationship of this compound to J-104,118.
Prodrug Design

The tert-butyl ester groups of this compound can function as prodrug moieties. Prodrugs are inactive or less active molecules that are converted to the active drug in the body.[9] The incorporation of tert-butyl esters can increase a drug's lipophilicity, potentially enhancing its absorption and distribution.[6]

These ester groups can be cleaved in vivo by esterases to release the corresponding carboxylic acids, which may be the active form of the drug. The steric hindrance of the tert-butyl groups can influence the rate of this enzymatic hydrolysis, potentially allowing for a more controlled release of the active compound.[2][4]

G Prodrug Drug-Succinate Conjugate (Di-tert-butyl ester form) ActiveDrug Active Drug (Dicarboxylic acid form) Prodrug->ActiveDrug Enzymatic Hydrolysis (Esterases) tBuOH tert-Butanol Prodrug->tBuOH

Figure 3: Prodrug activation via cleavage of tert-butyl esters.
Linkers in Drug Conjugates

The succinate backbone, readily accessible from this compound via Michael addition and subsequent reduction, is a valuable component for linkers in drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10][11]

Di-tert-butyl succinate can be used as a linker to connect the target-binding and E3 ligase-binding moieties of a PROTAC. The tert-butyl esters can be hydrolyzed during the synthesis of the final PROTAC to provide carboxylic acid handles for further conjugation.

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly DtBM This compound DtBS Di-tert-butyl Succinate DtBM->DtBS Reduction PROTAC PROTAC DtBS->PROTAC Conjugation TargetLigand Target Protein Ligand TargetLigand->PROTAC E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC

Figure 4: Workflow for using this compound in PROTAC linker synthesis.

Experimental Protocols

Synthesis of this compound

Materials:

  • Maleic anhydride

  • Toluene

  • Diisopropyl ether

  • Water

  • p-Toluenesulfonic acid monohydrate

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 200 mL four-necked flask, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.

  • Stir the mixture at 30 °C.

  • While maintaining the temperature at 30°C, pass isobutylene gas into the reaction system for 4 hours.

  • After the reaction is complete, expel the unreacted isobutene.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield this compound.[2]

Expected Yield: Approximately 73%.[2]

General Protocol for Michael Addition of an Amine to a Maleate Ester (Adapted for this compound)

Materials:

  • This compound

  • Amine (e.g., cyclohexylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1.0 equivalent).

  • With stirring, add the amine (1.0-1.2 equivalents) dropwise at room temperature. Note: The reaction can be exothermic.

  • Continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • For some amines, the reaction may reach completion within a few hours, while for others, it may require longer reaction times.

  • Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.[3]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to act as a Michael acceptor allows for the straightforward synthesis of substituted succinate derivatives, which are key intermediates for a range of applications. Its use in the synthesis of potent enzyme inhibitors like J-104,118, its potential for creating prodrugs with modified pharmacokinetic profiles, and its role as a precursor for linkers in advanced therapeutic modalities like PROTACs highlight its significance. The steric bulk of the tert-butyl groups, while potentially reducing reactivity in some cases, offers opportunities for enhanced selectivity and modulation of physicochemical properties. Further exploration of this compound in the synthesis of novel bioactive compounds is warranted and holds considerable promise for the future of drug discovery and development.

References

The Crucial Role of Di-tert-butyl Maleate in the Synthesis of Squalene Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS) represents a critical enzymatic control point in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] The inhibition of SQS is a key strategy in the development of therapies for hypercholesterolemia and other metabolic disorders.[3] A prominent class of highly potent SQS inhibitors is the zaragozic acids, natural products that have inspired the synthesis of numerous analogues.[4] A key synthetic strategy in the creation of these analogues involves the strategic application of Michael addition reactions, where di-tert-butyl maleate serves as a versatile and reactive Michael acceptor. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of squalene synthase inhibitors, complete with experimental protocols, quantitative data, and detailed diagrams.

Core Principles: this compound as a Michael Acceptor

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound, with its electron-deficient carbon-carbon double bond activated by two bulky tert-butyl ester groups, is an excellent Michael acceptor. This reactivity is central to its utility in pharmaceutical synthesis. The general mechanism, typically proceeding under basic conditions, involves the following key steps:

  • Nucleophile Formation: A base abstracts an acidic proton from the Michael donor, such as a thiol, to generate a highly reactive, resonance-stabilized nucleophile (a thiolate).

  • Conjugate Addition: The nucleophile attacks the β-carbon of this compound, leading to the formation of a new carbon-sulfur bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated by a proton source, often the conjugate acid of the base or the solvent, to yield the final Michael adduct.

The use of the tert-butyl ester groups offers the advantage of being readily removable under acidic conditions while being stable to many other reagents, a feature often exploited in multi-step syntheses of complex molecules.

Data Presentation

The following tables summarize key quantitative data related to the inhibition of squalene synthase by zaragozic acids and representative yields for thiol-Michael addition reactions.

Table 1: Inhibitory Activity of Zaragozic Acids against Squalene Synthase

CompoundApparent K_i (pM)IC_50 in Hep G2 cells (µM)
Zaragozic Acid A786
Zaragozic Acid B290.6
Zaragozic Acid C454

Data sourced from literature reports.

Table 2: Representative Yields for Thiol-Michael Addition to Maleates

Thiol NucleophileMichael AcceptorCatalystSolventYield (%)
ThiophenolDiethyl maleateTriethylamineTHF>95
Benzyl mercaptanDiethyl maleateDBUAcetonitrileHigh
EthanethiolEthyl acrylateTriethylamineTHFQuantitative

Experimental Protocols

The following is a representative experimental protocol for the base-catalyzed thiol-Michael addition to this compound, a key step in the synthesis of certain squalene synthase inhibitor backbones.

Protocol 1: Generalized Base-Catalyzed Thiol-Michael Addition to this compound

This protocol describes a general procedure for the addition of a thiol to this compound, which can be adapted for the synthesis of various squalene synthase inhibitor precursors.

Materials:

  • This compound

  • Thiol of interest (e.g., a functionalized alkyl or aryl thiol)

  • Base catalyst (e.g., triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the desired anhydrous solvent.

  • Add the thiol (1.1 equivalents) to the stirred solution.

  • Add a catalytic amount of the base (e.g., 5 mol% of triethylamine) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Squalene Synthase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against squalene synthase.

Materials:

  • Purified squalene synthase enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT)

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, squalene synthase enzyme, and the test inhibitor at various concentrations. Include a vehicle control (DMSO) without the inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding FPP and NADPH to each well.

  • Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or the decrease in fluorescence.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Presqualene_PP Presqualene Diphosphate FPP->Presqualene_PP Squalene Synthase Squalene Squalene Presqualene_PP->Squalene Squalene Synthase + NADPH Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase Squalene Synthase (Target for Inhibition) Inhibitor Squalene Synthase Inhibitor Inhibitor->Squalene_Synthase Inhibition

Caption: The Cholesterol Biosynthesis Pathway highlighting the role of Squalene Synthase.

Thiol_Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate + Base Maleate This compound Enolate Enolate Intermediate Thiolate->Enolate + this compound Adduct Thioether Adduct Enolate->Adduct + H⁺ Base Base

Caption: General mechanism of a base-catalyzed Thiol-Michael addition.

Synthetic_Workflow Start Starting Materials (Thiol & this compound) Reaction Michael Addition Reaction (Base-catalyzed) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Squalene Synthase Inhibitor Precursor Characterization->Final_Product

Caption: A representative synthetic workflow for the Michael addition step.

Inhibition_Assay_Workflow Preparation Prepare Reagents & Inhibitor Dilutions Incubation Pre-incubate Enzyme & Inhibitor Preparation->Incubation Reaction_Start Initiate Reaction with Substrate & Cofactor Incubation->Reaction_Start Data_Acquisition Monitor Reaction Progress (Absorbance/Fluorescence) Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Rates & Percent Inhibition Data_Acquisition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Experimental workflow for determining squalene synthase inhibition.

References

A Comprehensive Technical Guide to the Synthesis and Applications of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of di-tert-butyl maleate. This key chemical intermediate is notable for its versatility, finding utility in polymer chemistry, organic synthesis, and the development of novel materials. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Synthesis of this compound: A Review of Methodologies

The synthesis of this compound is primarily achieved through the esterification of maleic anhydride or maleic acid with a tert-butylating agent. Several catalytic systems have been developed to optimize this reaction, ranging from traditional acid catalysts to more sustainable enzymatic and heterogeneous options.

Acid-Catalyzed Esterification

The conventional and widely employed method for synthesizing this compound involves the reaction of maleic anhydride with isobutylene in the presence of a strong acid catalyst.

A common approach utilizes p-toluenesulfonic acid monohydrate as the catalyst. The reaction proceeds by the protonation of maleic anhydride, followed by nucleophilic attack of isobutylene. A detailed experimental protocol for this method is provided in Section 3.1.

Alternatively, mineral acids such as sulfuric acid can be used, though they can sometimes lead to side reactions and corrosion issues. The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) offers advantages in terms of catalyst separation and reusability, contributing to greener synthetic processes.

Enzymatic Synthesis

In recent years, enzymatic catalysis has emerged as a sustainable alternative for ester synthesis. Immobilized lipases can be employed to catalyze the esterification of maleic acid or its anhydride with tert-butanol. This method offers high selectivity and operates under mild reaction conditions, minimizing the formation of byproducts. A generalized protocol for enzymatic synthesis is outlined in Section 3.2.

Other Synthetic Approaches

Research into alternative synthetic routes continues, with a focus on improving efficiency and environmental compatibility. The use of deep eutectic solvents (DES) as both catalyst and solvent is a promising green alternative.

Key Applications of this compound

This compound's unique chemical structure, featuring a reactive double bond and bulky tert-butyl groups, makes it a valuable component in a wide array of applications.

Polymer Chemistry

A significant application of this compound is in polymer synthesis, where it can function as both a comonomer and a plasticizer.

  • Comonomer: It is used in emulsion polymerization with monomers like vinyl acetate to produce copolymers. These copolymers are utilized in the formulation of paints, adhesives, and coatings, imparting improved flexibility, water resistance, and durability.

  • Plasticizer: The bulky tert-butyl groups hinder close packing of polymer chains, thereby increasing flexibility and reducing brittleness. It is employed as a plasticizer for polymers such as polyvinyl chloride (PVC).

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

  • Diels-Alder Reactions: The electron-deficient double bond of this compound makes it an effective dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings in the synthesis of complex organic molecules.

  • Michael Additions: It can undergo Michael addition reactions, allowing for the introduction of various functional groups.

  • Precursor to Other Molecules: It is a reactant in the synthesis of various compounds, including J-104,118, a potent inhibitor of squalene synthase.

Pharmaceutical and Agrochemical Industries

This compound and its derivatives are intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to introduce specific structural motifs makes it a valuable building block in drug discovery and development.

Detailed Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification of Maleic Anhydride with Isobutylene.

Materials:

  • Maleic anhydride

  • Toluene

  • Diisopropyl ether

  • Water

  • p-Toluenesulfonic acid monohydrate

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous magnesium sulfate

Equipment:

  • 200 mL four-necked flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Paraffin bubbler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 200 mL four-necked flask, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.

  • Stir the mixture at 30 °C.

  • Pass isobutylene gas into the reaction suspension for 4 hours while maintaining the temperature at 30 °C.

  • After the reaction is complete, expel the unreacted isobutylene through a paraffin bubbler.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield this compound.

Expected Yield: 73% (23.4 g, 102.5 mmol).

General Protocol for Enzymatic Synthesis of this compound

Materials:

  • Maleic anhydride or maleic acid

  • tert-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • An appropriate organic solvent (e.g., hexane, toluene) or solvent-free conditions

  • Molecular sieves (optional, for water removal)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Shaker or magnetic stirrer

  • Temperature-controlled bath or incubator

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine maleic anhydride or maleic acid, tert-butanol, and the immobilized lipase.

  • If using a solvent, add it to the mixture. For solvent-free conditions, proceed without a solvent.

  • (Optional) Add molecular sieves to the mixture to remove the water produced during the reaction.

  • Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with continuous agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or titration).

  • Once the desired conversion is reached, separate the immobilized lipase from the reaction mixture by filtration. The enzyme can often be washed, dried, and reused.

  • Purify the product by distillation under reduced pressure or chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods of this compound, providing a basis for comparison.

Synthesis MethodCatalystStarting MaterialsReaction ConditionsYield (%)Reference
Acid-Catalyzed Esterificationp-Toluenesulfonic acid monohydrateMaleic anhydride, Isobutylene30 °C, 4 hours73

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Generalized Synthesis of this compound MA Maleic Anhydride DTBM This compound MA->DTBM + IB Isobutylene IB->DTBM Cat Acid Catalyst (e.g., p-TSA) Cat->DTBM

Caption: A simplified diagram illustrating the acid-catalyzed synthesis of this compound.

G This compound as a Comonomer DTBM This compound Polymerization Emulsion Polymerization DTBM->Polymerization Monomer Vinyl Acetate (or other monomer) Monomer->Polymerization Copolymer Copolymer (e.g., for paints, adhesives) Polymerization->Copolymer

Caption: Workflow showing the role of this compound as a comonomer in polymerization.

The Decisive Role of Steric Hindrance: A Technical Guide to the Stereochemistry of Cycloaddition Reactions with Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions are powerful tools in organic synthesis, enabling the construction of complex cyclic molecules in a single step. Among the various dienophiles and dipolarophiles utilized, di-tert-butyl maleate presents a unique case where the stereochemical outcome of the reaction is significantly influenced by the steric bulk of its tert-butyl groups. This technical guide provides an in-depth analysis of the stereochemistry of Diels-Alder and 1,3-dipolar cycloaddition reactions involving this compound, offering insights into predicting and controlling the formation of specific stereoisomers. This document summarizes key stereochemical principles, provides detailed experimental protocols for analogous reactions, and presents quantitative data where available, to serve as a valuable resource for researchers in synthetic chemistry and drug development.

The stereospecificity of the Diels-Alder reaction ensures that the cis-geometry of this compound is retained in the product, leading to a cis-substitution pattern in the newly formed cyclohexene ring.[1] However, the bulky tert-butyl groups introduce significant steric hindrance, which plays a crucial role in determining the endo/exo selectivity of the reaction.[2]

I. The Diels-Alder Reaction: A Battle Between Sterics and Secondary Orbital Overlap

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. The stereochemical outcome is dictated by the approach of the diene and the dienophile, leading to either an endo or an exo product. While the "endo rule," based on favorable secondary orbital overlap between the developing π-system of the diene and the electron-withdrawing groups of the dienophile, often predicts the major product, the significant steric demand of the tert-butyl groups in this compound can override this electronic preference.[3][4]

The Prevailing Influence of Steric Hindrance

In the case of this compound, the bulky tert-butyl groups create substantial steric repulsion in the more compact endo transition state. This steric clash destabilizes the endo pathway, often leading to a preference for the less sterically congested exo product.[5] This is in contrast to reactions with less sterically demanding dienophiles like maleic anhydride, where the endo product is typically favored.[6]

The exo product is generally the thermodynamically more stable isomer due to reduced steric strain, while the endo product is often the kinetic product, forming faster due to secondary orbital interactions.[4] However, with this compound, the high activation energy of the endo transition state due to steric hindrance can make the exo pathway the kinetically favored route as well.

dot

Dipolar_Cycloaddition Dipole 1,3-Dipole TransitionState Transition State (Steric interactions are key) Dipole->TransitionState Dipolarophile This compound Dipolarophile->TransitionState Product Five-membered Heterocycle (Diastereomeric Mixture) TransitionState->Product Experimental_Workflow start Start reactants Combine Diene and This compound start->reactants reaction Reaction at Controlled Temperature reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Spectroscopic Analysis (NMR, etc.) purification->analysis end End analysis->end

References

Methodological & Application

Synthesis of Di-tert-butyl Maleate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of di-tert-butyl maleate from maleic anhydride and isobutylene. It includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow. This synthesis is a crucial step in the production of various specialty chemicals and pharmaceutical intermediates.

Introduction

This compound is a valuable organic intermediate utilized in a variety of chemical syntheses. The reaction of maleic anhydride with isobutylene in the presence of an acid catalyst provides a direct and efficient route to this diester. This method is favored for its atom economy and the relative ease of product isolation. This application note details a robust protocol for this transformation, offering guidance on reaction setup, execution, workup, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the primary protocol.

ParameterValue
Reactants
Maleic Anhydride1.0 mole equivalent (e.g., 13.7 g, 140 mmol)
IsobutyleneExcess (bubbled through the reaction mixture)
Catalyst
p-Toluenesulfonic acid monohydrateCatalytic amount
Solvents
Toluene~0.7 mL per mmol of maleic anhydride (e.g., 10 mL)
Diisopropyl ether~2.1 mL per mmol of maleic anhydride (e.g., 30 mL)
Reaction Conditions
Temperature30 °C
Reaction Time4 hours
Product Information
Expected Yield73%
AppearanceColorless oily liquid

Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound from maleic anhydride and isobutylene.

Materials:

  • Maleic anhydride

  • Isobutylene gas

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Diisopropyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 200 mL four-necked flask

  • Stirring apparatus

  • Gas inlet tube

  • Thermometer

  • Paraffin bubbler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 200 mL four-necked flask equipped with a stirrer, gas inlet tube, and thermometer, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

    • Stir the mixture at 30 °C to form a suspension.[1]

  • Reaction Execution:

    • While maintaining the temperature of the reaction suspension at 30 °C, bubble isobutylene gas through the mixture for 4 hours.[1] The isobutylene flow should be controlled to ensure efficient absorption.

  • Workup:

    • Upon completion of the reaction, stop the isobutylene flow and expel any unreacted isobutylene gas through a paraffin bubbler.[1]

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to neutralize the acid catalyst, followed by saturated brine (50 mL).[1]

    • Dry the organic phase over anhydrous magnesium sulfate.[1]

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the solvents (toluene and diisopropyl ether) by distillation under reduced pressure using a rotary evaporator to yield this compound (23.4 g, 102.5 mmol, 73% yield) as a colorless oil.[1]

    • For higher purity, vacuum distillation of the resulting oil can be performed.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Experimental Workflow for this compound Synthesis A Reaction Setup: - Maleic Anhydride - Toluene - Diisopropyl Ether - p-Toluenesulfonic Acid B Stir at 30 °C A->B C Bubble Isobutylene Gas (4 hours) B->C D Workup: - Quench Reaction - Wash with NaHCO3 (aq) - Wash with Brine C->D E Dry with Anhydrous MgSO4 D->E F Filter E->F G Solvent Removal (Reduced Pressure) F->G H This compound (Product) G->H

Caption: Workflow for the synthesis of this compound.

Discussion

The acid-catalyzed addition of isobutylene to maleic anhydride proceeds via the formation of a tert-butyl carbocation, which is then attacked by the carboxylate groups of the maleic anhydride. The use of p-toluenesulfonic acid is effective, but other strong acid catalysts such as sulfuric acid or acidic ion-exchange resins could also be employed, potentially requiring optimization of reaction conditions.

The workup procedure is critical for removing the acid catalyst and any unreacted maleic acid. Thorough washing with sodium bicarbonate is necessary to prevent acid-catalyzed isomerization of the maleate to the more stable fumarate isomer during purification, especially if distillation at elevated temperatures is required. For applications demanding very high purity, further purification by column chromatography on silica gel may be necessary.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl maleate is a valuable chemical intermediate in organic synthesis, utilized in the production of various pharmaceuticals, polymers, and specialty chemicals. Its synthesis is typically achieved through the acid-catalyzed esterification of maleic anhydride or maleic acid with tert-butanol. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, work-up, and purification procedures. Due to the steric hindrance of the tertiary alcohol and its susceptibility to elimination reactions, careful control of the reaction parameters is crucial for achieving a satisfactory yield.

Reaction Principle

The synthesis of this compound proceeds via a two-step acid-catalyzed esterification. Initially, a rapid reaction occurs between maleic anhydride and one equivalent of tert-butanol to form the mono-tert-butyl maleate. The second, and slower, step involves the esterification of the remaining carboxylic acid group with another equivalent of tert-butanol to yield the desired this compound. The equilibrium of this reversible reaction is driven towards the product by removing the water formed during the reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acid-catalyzed synthesis of this compound. The exact values can vary based on the specific reaction scale and conditions.

ParameterValue
Reactants
Maleic Anhydride1.0 mole equivalent
tert-Butanol4.0 - 5.0 mole equivalents
Catalyst
Concentrated Sulfuric Acid0.1 - 0.2 mole equivalents
or p-Toluenesulfonic Acid0.1 - 0.2 mole equivalents
Reaction Conditions
Temperature40 - 60 °C
Reaction Time4 - 8 hours
Product Information
Expected Yield60 - 75%
AppearanceColorless to pale yellow oil

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from maleic anhydride and tert-butanol using concentrated sulfuric acid as a catalyst.

Materials:

  • Maleic Anhydride

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (e.g., 9.8 g, 0.1 mol) and tert-butanol (e.g., 29.6 g, 0.4 mol).

    • Stir the mixture at room temperature until the maleic anhydride is partially dissolved.

    • Cool the flask in an ice bath.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL, ~0.018 mol) dropwise to the stirred mixture while maintaining the temperature below 20 °C.

  • Esterification Reaction:

    • Remove the ice bath and heat the reaction mixture to 50 °C using a heating mantle.

    • Maintain the reaction at this temperature with continuous stirring for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.

    • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide evolution will cause pressure build-up. Vent the separatory funnel frequently.

    • Separate the aqueous layer and repeat the washing with another 50 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Visualizations

Reaction Pathway:

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants1 cluster_reactants2 cluster_products MA Maleic Anhydride Monoester Mono-tert-butyl Maleate MA->Monoester Fast tBuOH1 + tert-Butanol Diester This compound Monoester->Diester Slow, Reversible tBuOH2 + tert-Butanol H2O + H2O Catalyst1 H+ Catalyst2 H+ Workflow Experimental Workflow for this compound Synthesis Start Start Setup Reaction Setup: - Maleic Anhydride - tert-Butanol Start->Setup Catalyst Catalyst Addition: - H2SO4 (conc.) - Cool Setup->Catalyst Esterification Esterification: - Heat to 50 °C - Stir for 6h Catalyst->Esterification Workup Work-up: - Dilute with Ether - Wash with NaHCO3(aq) - Wash with Brine - Dry with MgSO4 Esterification->Workup Purification Purification: - Filter - Concentrate (Rotovap) - Vacuum Distillation Workup->Purification Product This compound Purification->Product End End Product->End

Synthesis of Di-tert-butyl Maleate Utilizing p-Toluenesulfonic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of di-tert-butyl maleate, a valuable intermediate in organic synthesis, notably as a reactant in the preparation of potent squalene synthase inhibitors like J-104,118.[1] The protocol herein details a method utilizing p-toluenesulfonic acid monohydrate as a catalyst for the reaction between maleic anhydride and isobutylene.

Reaction Overview

The synthesis of this compound is achieved through the acid-catalyzed addition of isobutylene to maleic anhydride. P-toluenesulfonic acid serves as an effective and readily available catalyst for this esterification process. The reaction proceeds efficiently under mild temperature conditions, yielding the desired di-tert-butyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed protocol.

ParameterValue
Reactants
Maleic Anhydride13.7 g (140 mmol)
IsobutyleneGas, passed for 4 hours
p-Toluenesulfonic Acid MonohydrateCatalytic amount
Toluene10 mL
Diisopropyl Ether30 mL
Water2.78 mL
Reaction Conditions
Temperature30 °C
Reaction Time4 hours
Product Information
ProductThis compound
Expected Yield23.4 g (73%)
AppearanceNot specified

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Maleic anhydride

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Diisopropyl ether

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 200 mL four-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Gas inlet tube

  • Paraffin bubbler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 200 mL four-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet tube, combine maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

  • Reaction Execution: Stir the mixture at a constant temperature of 30 °C.[1] Pass isobutylene gas through the reaction suspension for a period of 4 hours.[1] Monitor the gas outflow using a paraffin bubbler to ensure a steady flow.

  • Reaction Work-up: Once the reaction is complete, stop the flow of isobutylene and remove the unreacted gas.[1] Transfer the reaction mixture to a separatory funnel.

  • Purification: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and saturated brine (50 mL).[1] Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Product Isolation: Remove the solvent by distillation under reduced pressure to obtain the final product, this compound.[1] The expected yield is 23.4 g (73%).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Maleic Anhydride Toluene Diisopropyl Ether Water p-TsOH reaction Introduce Isobutylene Gas Stir at 30°C for 4h reactants->reaction wash_bicarb Wash with sat. NaHCO3 (aq) reaction->wash_bicarb wash_brine Wash with sat. Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Solvent Removal (Rotovap) dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for [4+2] Cycloaddition with Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. This reaction proceeds via a concerted mechanism involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile), offering a highly atom-economical route to complex cyclic molecules. Di-tert-butyl maleate serves as an interesting dienophile in this reaction. The electron-withdrawing nature of its two ester groups activates the carbon-carbon double bond for reaction with a diene. However, the sterically demanding tert-butyl groups can significantly influence the reaction conditions, rates, and stereoselectivity (the ratio of endo to exo products) compared to less hindered maleates.

This document provides detailed experimental protocols for the [4+2] cycloaddition of this compound with two common dienes: furan and cyclopentadiene. It also explores both thermal and Lewis acid-catalyzed conditions. Due to the limited availability of specific literature data for this compound, the following protocols are based on established procedures for similar dienophiles and general principles of Diels-Alder reactions. Empirical optimization of the reaction conditions is highly recommended to achieve optimal results.

Core Concepts: Reactivity and Stereoselectivity

The reactivity in a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-withdrawing groups on the dienophile, such as the esters in this compound, lower the LUMO energy, accelerating the reaction.

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule". For many dienes, the formation of the endo product is kinetically favored, meaning it forms faster, especially at lower temperatures. This preference is often attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[1] The bulky tert-butyl groups of this compound are expected to increase steric repulsion in the endo transition state, potentially leading to a higher proportion of the exo product, even under kinetic control. At elevated temperatures, where the Diels-Alder reaction can be reversible, the thermodynamically favored exo product is expected to predominate.[2]

Lewis acid catalysis can significantly accelerate Diels-Alder reactions. While traditionally thought to function by lowering the dienophile's LUMO, recent studies suggest that Lewis acids primarily act by reducing the Pauli repulsion between the reacting partners.[3][4] This catalysis can also influence the endo/exo selectivity of the reaction.

Experimental Protocols

Protocol 1: Thermal [4+2] Cycloaddition of this compound and Furan

This protocol describes the synthesis of di-tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Addition of Diene: Add freshly distilled furan (1.2-2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the aromatic nature of furan and the steric bulk of the dienophile, the reaction may require an extended period.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene and excess furan under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the di-tert-butyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

  • Characterization: Characterize the product by ¹H and ¹³C NMR spectroscopy and compare the data with known values for similar 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate structures. The stereochemistry (endo vs. exo) can be determined by analysis of the coupling constants in the ¹H NMR spectrum.

Protocol 2: Thermal [4+2] Cycloaddition of this compound and Cyclopentadiene

This protocol describes the synthesis of di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Materials:

  • This compound

  • Dicyclopentadiene

  • Ethyl acetate (anhydrous)

  • Fractional distillation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to approximately 170 °C. Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately after preparation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous ethyl acetate.

  • Addition of Diene: Cool the solution in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution with stirring. The reaction is typically exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield di-tert-butyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

  • Characterization: Characterize the product by ¹H and ¹³C NMR spectroscopy. The ratio of endo to exo products can be determined by integration of characteristic signals in the ¹H NMR spectrum.

Protocol 3: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound and Furan

This protocol describes a Lewis acid-catalyzed approach which may offer higher yields and/or altered stereoselectivity.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Dichloromethane (anhydrous)

  • Lewis acid (e.g., Zinc Chloride (ZnCl₂), anhydrous)

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere, in a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid (e.g., anhydrous ZnCl₂, 0.2-1.0 equivalents) to the stirred solution.

  • Diene Addition: After stirring for 15-30 minutes, slowly add freshly distilled furan (1.1 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction time will need to be determined empirically.

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.

Data Presentation

Due to the steric hindrance of the tert-butyl groups, reaction conditions and outcomes can vary significantly. The following table provides a template for summarizing empirically determined data for the [4+2] cycloaddition of this compound. Researchers should populate this table with their own experimental findings for effective comparison and optimization.

DieneMethodCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
FuranThermal-Toluene110OptimizeDetermineDetermine
FuranLewis AcidZnCl₂ (20)CH₂Cl₂-78OptimizeDetermineDetermine
CyclopentadieneThermal-Ethyl AcetateRTOptimizeDetermineDetermine
CyclopentadieneLewis AcidZnCl₂ (20)CH₂Cl₂-78OptimizeDetermineDetermine

Visualizations

The following diagrams illustrate the signaling pathway of the Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (4π e⁻) TS [Transition State] Diene->TS Dienophile Dienophile (2π e⁻) (this compound) Dienophile->TS Cycloadduct Cycloadduct (Six-membered ring) TS->Cycloadduct Concerted [4+2] Cycloaddition

Caption: The concerted [4+2] cycloaddition mechanism.

Experimental_Workflow Experimental Workflow for [4+2] Cycloaddition A Reaction Setup (Diene + Dienophile + Solvent) B Reaction (Thermal or Lewis Acid Catalyzed) A->B C Monitoring (TLC) B->C D Work-up (Quenching and Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, etc.) E->F

Caption: A typical experimental workflow for synthesis.

References

Application Notes and Protocols for Lewis Acid Catalysis in Diels-Alder Reactions of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly enhanced through the use of Lewis acid catalysts. These catalysts accelerate the reaction rate and improve stereoselectivity, particularly for dienophiles with coordinating groups such as esters. Di-tert-butyl maleate, with its sterically demanding tert-butyl groups, presents unique reactivity and selectivity challenges. Lewis acid catalysis offers a powerful tool to overcome these hurdles, enabling efficient and controlled cycloaddition reactions.

Lewis acids activate the dienophile by coordinating to the carbonyl oxygen atoms of the ester groups. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the diene and dienophile and accelerating the reaction.[1][2] Furthermore, the rigid transition state assembly promoted by the Lewis acid can lead to high levels of diastereoselectivity and, with the use of chiral Lewis acids, enantioselectivity.[3][4] Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂).[1]

These application notes provide an overview of the use of Lewis acid catalysis in Diels-Alder reactions involving this compound, including data on catalyst performance and detailed experimental protocols.

Data Presentation

While specific quantitative data for the Lewis acid-catalyzed Diels-Alder reaction of this compound is not abundantly available in the literature, the following tables summarize representative data for closely related systems, primarily involving diethyl maleate and other common dienophiles. This information serves as a valuable starting point for reaction optimization with this compound.

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of Dienophiles with Cyclopentadiene

DienophileLewis Acid (mol%)SolventTemp. (°C)Time (h)Yield (%)Endo:Exo RatioReference
Diethyl MaleateEt₂AlCl (10)CH₂Cl₂-78295>99:1[5]
Diethyl MaleateSnCl₄ (10)CH₂Cl₂-7839298:2[5]
Diethyl MaleateZnCl₂ (10)CH₂Cl₂058595:5[5]
Methyl AcrylateAlCl₃·OEt₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified99:1[1]

Table 2: Asymmetric Lewis Acid Catalyzed Diels-Alder Reactions

DienophileDieneChiral Lewis Acid (mol%)SolventTemp. (°C)Yield (%)ee (%)Reference
CinnamatesCyclopentadieneChiral C-H acid/Silylating reagent (1/10)Not SpecifiedNot SpecifiedHighup to 97[3]

Experimental Protocols

The following are detailed methodologies for conducting Lewis acid-catalyzed Diels-Alder reactions. These protocols are based on procedures for related dienophiles and can be adapted for reactions with this compound.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., AlCl₃, TiCl₄, ZnCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (typically 10-20 mol%, but can be stoichiometric depending on the acid) to the stirred solution of the dienophile. The Lewis acid can be added neat if liquid or as a solution in anhydrous dichloromethane. Stir the mixture for 15-30 minutes to allow for complexation.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Diels-Alder adduct.

Protocol 2: Asymmetric Diels-Alder Reaction Using a Chiral Lewis Acid

The protocol for an asymmetric Diels-Alder reaction is similar to the general procedure, with the key difference being the use of a chiral Lewis acid catalyst.

Modifications to the General Protocol:

  • Catalyst Preparation: The chiral Lewis acid catalyst may need to be prepared in situ or activated prior to the addition of the dienophile. Follow the specific literature procedure for the chosen chiral catalyst.

  • Stoichiometry: Chiral Lewis acids are typically used in catalytic amounts (e.g., 1-20 mol%).

  • Temperature: Asymmetric reactions are often run at low temperatures (e.g., -78 °C) to maximize enantioselectivity.

  • Strict Anhydrous and Inert Conditions: These reactions are often highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under a scrupulously maintained inert atmosphere.

Visualizations

Mechanism of Lewis Acid Catalysis in the Diels-Alder Reaction

Lewis_Acid_Catalysis Dienophile This compound Activated_Complex Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Transition_State Product Diels-Alder Adduct Transition_State->Product

Caption: Lewis acid coordination activates the dienophile for cycloaddition.

Experimental Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Prepare Anhydrous Solvent and Reagents Setup Assemble Flame-Dried Glassware under Inert Atmosphere Reagents->Setup Dissolve Dissolve this compound in Solvent Setup->Dissolve Cool Cool Reaction Mixture Dissolve->Cool Add_LA Add Lewis Acid Cool->Add_LA Add_Diene Add Diene Add_LA->Add_Diene Monitor Monitor Reaction by TLC Add_Diene->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical workflow for a Lewis acid-catalyzed Diels-Alder synthesis.

Conclusion

Lewis acid catalysis is an indispensable tool for promoting Diels-Alder reactions involving sterically hindered and electronically deactivated dienophiles such as this compound. By activating the dienophile, Lewis acids can significantly enhance reaction rates and provide excellent control over stereoselectivity. The protocols and data presented herein, though based on analogous systems, provide a solid foundation for researchers to develop and optimize Lewis acid-catalyzed Diels-Alder reactions of this compound for applications in organic synthesis and drug development. Further investigation into a broader range of Lewis acids and chiral catalysts is warranted to fully explore the synthetic potential of this transformation.

References

Application of Di-tert-butyl Maleate and Dibutyl Maleate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid esters, particularly Di-tert-butyl maleate and its close analog Dibutyl Maleate (DBM), are versatile monomers and additives in polymer chemistry. While this compound is primarily utilized in specialized monomer-isomerization radical polymerization, Dibutyl Maleate finds widespread application as a comonomer and plasticizer, significantly enhancing the properties of various polymers. This document provides detailed application notes, experimental protocols, and quantitative data on the use of these compounds in polymer synthesis and formulation.

Application Notes

Dibutyl Maleate (DBM) as a Comonomer in Emulsion Polymerization

Dibutyl Maleate is extensively used as a comonomer, particularly with vinyl acetate, in emulsion polymerization to produce latexes for paints, adhesives, and coatings.[1][2][3] Its incorporation into the polymer backbone acts as an internal plasticizer, imparting flexibility and reducing the brittleness of the resulting polymer film.[4] This is a significant advantage over external plasticizers, which can migrate out of the polymer matrix over time.

Copolymers of vinyl acetate and dibutyl maleate are used in paint manufacturing to enhance flexibility, water stability, and UV light resistance, in addition to improving adherence.[4][5] The inclusion of DBM in these formulations has been shown to improve the hydrophobicity and water resistance of the cured films.[4]

Dibutyl Maleate (DBM) as a Plasticizer for Polyvinyl Chloride (PVC)

DBM can also be used as a secondary plasticizer for PVC resins.[2][6] It improves the flexibility and workability of PVC, making it suitable for applications such as flexible films, tubing, and coatings. The mechanism of plasticization involves the DBM molecules positioning themselves between the PVC polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).

Monomer-Isomerization Radical Polymerization of this compound

This compound does not readily undergo homopolymerization due to steric hindrance. However, in the presence of a radical initiator and an isomerization catalyst, it can undergo monomer-isomerization radical polymerization to yield high molecular weight poly(di-tert-butyl fumarate). This process involves the in-situ isomerization of the maleate (cis isomer) to the more reactive fumarate (trans isomer), which then polymerizes.

Quantitative Data

The following tables summarize the quantitative data on the properties of polymers synthesized using Dibutyl Maleate.

Table 1: Thermal Properties of Poly(vinyl acetate-co-dibutyl maleate)

PropertyValueNotes
Glass Transition Temperature (Tg) of PDBM-15.36 °CCalculated value based on emulsion copolymerization data.
Glass Transition Temperature (Tg) of PVAc~30-40 °CLiterature value for polyvinyl acetate.[7][8]
Activation Energy of Copolymerization41.2 kJ/molFor the free radical copolymerization of vinyl acetate and dibutyl maleate in the temperature range of 42.5 to 67.5 °C.[1]
Thermal Degradation of PVAcTwo-step degradationFirst step up to ~673 K with ~72% weight loss, second step up to ~723 K with nearly 100% weight loss in an inert atmosphere.[5]

Table 2: Mechanical Properties of Plasticized PVC with Dibutyl Maleate (Illustrative)

PropertyUnplasticized PVC (uPVC)PVC + Dibutyl Maleate (DBM)
Tensile StrengthHighLower
Elongation at BreakLowHigh
FlexibilityLowHigh

Note: Specific values for mechanical properties of DBM-plasticized PVC are highly dependent on the concentration of the plasticizer and the specific PVC grade used.

Experimental Protocols

Protocol 1: Emulsion Polymerization of Vinyl Acetate and Dibutyl Maleate

This protocol describes a standard procedure for the synthesis of a poly(vinyl acetate-co-dibutyl maleate) latex.

Materials:

  • Vinyl Acetate (distilled before use)

  • Dibutyl Maleate

  • Polyvinyl Alcohol (PVA) (protective colloid)

  • Ammonium Persulfate (initiator)

  • Sodium Bicarbonate (buffer)

  • Deionized Water

  • Non-ionic emulsifier (e.g., OP-10)

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Heating mantle or water bath.

Procedure:

  • Preparation of the Aqueous Phase: In the reactor, dissolve polyvinyl alcohol in deionized water with stirring and gentle heating.

  • Add the non-ionic emulsifier and sodium bicarbonate to the PVA solution and stir until fully dissolved.

  • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Initiator Addition: Heat the reactor to 60-70 °C. Add a portion of the ammonium persulfate initiator to the aqueous phase.

  • Monomer Addition: Prepare a mixture of vinyl acetate and dibutyl maleate in the desired molar ratio.

  • Gradually add the monomer mixture to the reactor through the dropping funnel over a period of 3-4 hours while maintaining the reaction temperature at 70-80 °C with constant stirring.[9]

  • Completion of Reaction: After the monomer addition is complete, add the remaining ammonium persulfate to the reactor.

  • Increase the temperature to 90-100 °C and hold for 10 minutes to ensure complete monomer conversion.[9]

  • Cooling and pH Adjustment: Cool the resulting emulsion to 60 °C.

  • Add a solution of sodium bicarbonate to adjust the pH of the final emulsion to a range of 4-6.[9]

  • Cool the latex to room temperature.

Protocol 2: Free Radical Solution Polymerization of Vinyl Acetate and Dibutyl Maleate

This protocol outlines a method for the synthesis of poly(vinyl acetate-co-dibutyl maleate) in a solvent.[1]

Materials:

  • Vinyl Acetate (dried and distilled)

  • Dibutyl Maleate (dried and purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Chloroform (solvent and chain transfer agent)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stirrer and nitrogen inlet.

  • Oil bath for heating.

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, add the desired amounts of vinyl acetate, dibutyl maleate, and AIBN.

  • Add chloroform as the solvent. The total ratio of monomers to chloroform can be varied, for example, a 50:50 volume ratio.[1]

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C) and stir the mixture.[1]

  • Monitor the reaction progress by taking samples at different time intervals and analyzing the monomer conversion using techniques like ¹H-NMR.

  • Termination and Purification: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 3: Monomer-Isomerization Radical Polymerization of this compound

This protocol provides a general procedure for the polymerization of this compound.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Morpholine (isomerization catalyst)

  • Benzene (solvent)

Equipment:

  • Reaction vessel suitable for polymerization under an inert atmosphere.

  • Heating and stirring apparatus.

Procedure:

  • In a reaction vessel, dissolve this compound, AIBN, and morpholine in benzene.

  • Deoxygenate the solution by purging with nitrogen.

  • Heat the reaction mixture to 60 °C with constant stirring.

  • Allow the polymerization to proceed for a set period (e.g., 10 hours).

  • Isolate the resulting poly(di-tert-butyl fumarate) by precipitation in a suitable non-solvent.

  • Filter and dry the polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep_aq Prepare Aqueous Phase (PVA, Water, Emulsifier, Buffer) reactor Jacketed Glass Reactor prep_aq->reactor prep_mono Prepare Monomer Mixture (Vinyl Acetate, Dibutyl Maleate) addition Gradual Monomer Addition (3-4 hours at 70-80°C) prep_mono->addition initiation Heat to 60-70°C Add Initiator reactor->initiation initiation->addition completion Add Remaining Initiator Heat to 90-100°C (10 min) addition->completion cooling Cool to 60°C completion->cooling ph_adj Adjust pH to 4-6 (Sodium Bicarbonate) cooling->ph_adj final Cool to Room Temperature (Final Latex Product) ph_adj->final internal_plasticization cluster_unplasticized Unplasticized Polymer (e.g., PVAc) cluster_plasticized Internally Plasticized Polymer (PVAc-co-DBM) a1 VAc a2 VAc a1->a2 a3 VAc a2->a3 a4 VAc a3->a4 b3 VAc a3->b3 Strong Intermolecular Forces a5 VAc a4->a5 b1 VAc b2 VAc b1->b2 b2->b3 b4 VAc b3->b4 b5 VAc b4->b5 c1 VAc c2 DBM c1->c2 c3 VAc c2->c3 c4 VAc c3->c4 d3 DBM c3->d3 Reduced Intermolecular Forces (Increased Flexibility) c5 DBM c4->c5 d1 VAc d2 VAc d1->d2 d2->d3 d4 VAc d3->d4 d5 VAc d4->d5 monomer_isomerization maleate This compound (cis-isomer) fumarate Di-tert-butyl Fumarate (trans-isomer) maleate->fumarate Isomerization (Morpholine) polymer Poly(di-tert-butyl fumarate) fumarate->polymer Radical Polymerization (AIBN)

References

Application Notes and Protocols: Di-tert-butyl Maleate as a Co-monomer in Vinyl and Acrylic Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of di-tert-butyl maleate (DtBM) as a co-monomer in vinyl and acrylic emulsion polymerization. Due to the limited direct literature on this compound, this document leverages established data and protocols for a structurally similar co-monomer, dibutyl maleate (DBM), with the reasonable scientific assumption of analogous reactivity. The increased steric hindrance of the tert-butyl group in DtBM compared to the n-butyl group in DBM may influence polymerization kinetics and copolymer properties, a factor that should be considered in experimental design.

Introduction

This compound is a difunctional monomer that can be incorporated into polymer chains to modify the properties of the resulting materials. In emulsion polymerization, DtBM can be copolymerized with vinyl monomers, such as vinyl acetate (VAc), and acrylic monomers, like butyl acrylate (BA) and methyl methacrylate (MMA), to synthesize latexes with tailored characteristics. The bulky tert-butyl groups of DtBM can impart specific properties to the copolymer, including altered glass transition temperature (Tg), improved thermal stability, and modified hydrophobicity. These characteristics are of interest in various applications, including adhesives, coatings, and drug delivery systems.

While DtBM itself does not readily homopolymerize due to steric hindrance, it effectively copolymerizes with other monomers.[1] This makes it an ideal candidate for modifying polymer backbones.

Key Properties of Copolymers

The incorporation of this compound as a co-monomer significantly influences the final properties of the polymer. The following table summarizes key quantitative data, primarily based on studies of dibutyl maleate copolymers, which can be used as a starting point for experiments with DtBM.

PropertyMonomer SystemDBM ContentValueReference
Glass Transition Temperature (Tg) Poly(styrene-co-DBM)VariedSee Graphviz Diagram BelowAdapted from[2]
Molecular Weight (Mw) Poly(VAc-co-DBM)4:1 (VAc:DBM w/w)2.7 x 10⁵ g/mol [3]
Particle Size Poly(VAc-co-DBM) Latex10.6:1 (VAc:DBM molar ratio)120 nm[3]
Thermal Stability Poly(VAc-co-DBM)Increased with DBM contentThermogravimetric analysis shows increased stability[4][5]
Reactivity Ratios (DBM with VAc) r(VAc) = 0.1135, r(DBM) = 0.0562N/ACalculated by MH method[6]

Experimental Protocols

The following are detailed protocols for the emulsion copolymerization of this compound with vinyl and acrylic monomers. These are adapted from established procedures for dibutyl maleate and should be optimized for specific experimental goals.

Vinyl Acetate and this compound Emulsion Copolymerization

This protocol is adapted from a procedure for producing a vinyl acetate-dibutyl maleate copolymer adhesive.[7]

Materials:

  • Vinyl Acetate (VAc), inhibitor-free

  • This compound (DtBM)

  • Ammonium Persulfate (initiator)

  • Polyvinyl Alcohol (PVA, stabilizer)

  • OP-10 (nonionic surfactant)

  • Sodium Bicarbonate

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding funnels.

  • Water bath or heating mantle with temperature control.

Procedure:

  • Preparation of the Aqueous Phase: In the reactor, dissolve polyvinyl alcohol in deionized water with stirring.

  • Initiator and Surfactant Addition: At 60°C, add the OP-10 surfactant and a portion (e.g., 1-2 parts) of the ammonium persulfate initiator. Mix thoroughly.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of vinyl acetate and this compound in deionized water with a small amount of surfactant.

  • Polymerization:

    • Heat the reactor contents to 70°C under a nitrogen blanket with continuous stirring.

    • Slowly feed the monomer pre-emulsion into the reactor over a period of 3-4 hours.

    • After the monomer feed is complete, add the remaining ammonium persulfate.

    • Increase the temperature to 90-100°C and maintain for 10 minutes to ensure high conversion.

  • Cooling and Neutralization:

    • Cool the reactor to 60°C.

    • Add a solution of sodium bicarbonate to adjust the pH to between 4 and 6.

    • Continue cooling to room temperature.

  • Product Collection: The resulting latex can be filtered and stored.

Acrylic Emulsion Copolymerization with this compound

This protocol outlines a general procedure for the copolymerization of acrylic monomers (e.g., butyl acrylate, methyl methacrylate) with DtBM. This is a general representation of emulsion polymerization.[8][9]

Materials:

  • Acrylic Monomer (e.g., Butyl Acrylate, Methyl Methacrylate)

  • This compound (DtBM)

  • Potassium Persulfate (KPS) or a redox initiator system (e.g., tert-butyl hydroperoxide/sodium formaldehyde sulfoxylate)

  • Anionic surfactant (e.g., Sodium Dodecyl Sulfate, SDS)

  • Nonionic surfactant

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding funnels.

  • Water bath or heating mantle with temperature control.

Procedure:

  • Reactor Setup: Charge the reactor with deionized water, a portion of the emulsifiers, and a buffer if needed. Purge with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Pre-emulsion: In a separate beaker, prepare a stable pre-emulsion of the acrylic monomer(s) and DtBM in deionized water with the remaining emulsifiers.

  • Initiation: Heat the reactor to the desired polymerization temperature (e.g., 70-80°C). Add the initiator to the reactor.

  • Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor at a controlled rate. The feed time will typically be 2-4 hours.

  • Chaser Addition: After the main monomer feed is complete, a chaser initiator (a small amount of initiator solution) can be added to polymerize any residual monomer. Hold the temperature for an additional 1-2 hours.

  • Cooling and pH Adjustment: Cool the reactor to room temperature. The pH of the final latex can be adjusted if necessary.

  • Characterization: The resulting latex can be characterized for solid content, particle size, viscosity, and other relevant properties.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for emulsion polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Aqueous Phase (Water, Stabilizer) C Reactor Charging & Inerting (N2) A->C B Monomer Pre-emulsion (Monomers, Surfactant, Water) F Monomer Feed B->F D Heating to Reaction Temperature C->D E Initiator Addition D->E E->F G Post-reaction & Chaser Addition F->G H Cooling G->H I pH Adjustment H->I J Filtration & Storage I->J

Caption: General workflow for emulsion polymerization.

Copolymer Structure

This diagram shows a simplified representation of a copolymer chain containing vinyl acetate and this compound units.

Caption: Simplified copolymer structure.

Glass Transition Temperature Relationship

The following diagram illustrates the conceptual relationship between co-monomer composition and the glass transition temperature (Tg) of the resulting copolymer, which often does not follow a linear trend.

G x_axis Monomer A Content (%) -> y_axis <- Tg (°C) origin origin->x_axis origin->y_axis p1 Tg of Homopolymer B p2 Tg of Homopolymer A p1->p2 Non-linear relationship

Caption: Tg vs. Co-monomer Composition.

References

Application Notes and Protocols for the Synthesis of Polyaspartic Esters from Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyaspartic esters derived from di-tert-butyl maleate. The methodologies are based on the aza-Michael addition reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Introduction

Polyaspartic esters are a class of aliphatic secondary amine-functional resins that are synthesized through the reaction of a primary diamine with a dialkyl maleate.[1][2] The use of this compound as a starting material imparts unique properties to the resulting polymer, such as increased hydrophobicity and steric hindrance, which can influence reaction kinetics and the final properties of the material. These characteristics may be particularly advantageous in drug delivery systems, where polymer properties can be tailored for controlled release and biocompatibility. While much of the existing literature focuses on diethyl maleate, the principles of the aza-Michael addition are directly applicable to this compound.[2][3]

The synthesis is typically a solvent-free reaction, making it an environmentally friendly "green" chemistry process.[3][4] The reaction can often proceed without a catalyst, although reaction times and temperatures may be adjusted to optimize yield and purity.[3]

Reaction Mechanism

The fundamental reaction for the synthesis of polyaspartic esters is the aza-Michael addition. This reaction involves the conjugate addition of a primary amine to the electron-deficient double bond of this compound. The bulky tert-butyl ester groups provide steric hindrance, which can lead to a more controlled and potentially slower reaction compared to less hindered dialkyl maleates.[2]

Experimental Protocols

Protocol 1: General Synthesis of Polyaspartic Ester from this compound and an Aliphatic Diamine

This protocol describes a general, solvent-free method for synthesizing a polyaspartic ester.

Materials:

  • This compound

  • Aliphatic diamine (e.g., 1,6-hexanediamine, 4,4'-diaminodicyclohexylmethane)

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump for removal of unreacted starting materials

Procedure:

  • To a clean, dry round-bottom flask, add the aliphatic diamine (1.0 equivalent).

  • Begin stirring the diamine under a nitrogen atmosphere.

  • Slowly add this compound (2.0 equivalents, for a 1:2 molar ratio of diamine to maleate) to the reaction flask. The addition should be done dropwise to control any potential exotherm.[1]

  • After the addition is complete, heat the reaction mixture to a temperature between 60-80°C.[1][5]

  • Maintain the reaction at this temperature for 8-12 hours.[1] The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the N-H stretch of the primary amine) or by determining the amine value of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove any unreacted this compound by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of polyaspartic esters. Note that specific values may vary depending on the diamine used.

ParameterValueReference
Reactants
DiamineAliphatic (e.g., 1,6-hexanediamine)[5]
MaleateThis compound-
Molar Ratio (Diamine:Maleate)1:2[1]
Reaction Conditions
Temperature60-80°C[1][5]
Reaction Time8-12 hours[1]
SolventSolvent-free[3]
CatalystTypically none[3]
Product Characterization
Expected Yield>95% (based on similar reactions)[6]
Amine ValueTarget: dependent on specific reactants[7]
ViscosityDependent on polymer structure[7]
Visualizations

Diagram 1: Aza-Michael Addition Reaction

G cluster_reactants Reactants cluster_product Product Diamine Primary Diamine (R-(NH2)2) Reaction Reaction (60-80°C) Diamine->Reaction Aza-Michael Addition Maleate This compound Maleate->Reaction PolyasparticEster Polyaspartic Ester Reaction->PolyasparticEster

Caption: Aza-Michael addition of a primary diamine to this compound.

Diagram 2: Experimental Workflow

G A Charge Reactor with Diamine B Add Di-tert-butyl Maleate A->B Stirring under N2 C Heat Reaction (60-80°C, 8-12h) B->C D Monitor Reaction (FT-IR, Amine Value) C->D E Cool to Room Temperature D->E Reaction Complete F Purify by Vacuum Distillation E->F G Characterize Product (Viscosity, etc.) F->G

Caption: Workflow for the synthesis and characterization of polyaspartic esters.

Diagram 3: Potential Application in Drug Delivery

G cluster_synthesis Polymer Synthesis cluster_properties Key Properties cluster_application Drug Delivery Application Synthesis Synthesis of Polyaspartic Ester from this compound Hydrophobicity Increased Hydrophobicity (tert-butyl groups) Synthesis->Hydrophobicity Biocompatibility Potential Biocompatibility Synthesis->Biocompatibility Encapsulation Encapsulation of Hydrophobic Drugs Hydrophobicity->Encapsulation Enhances ControlledRelease Controlled Release Biocompatibility->ControlledRelease Enables

Caption: Logical flow from synthesis to potential drug delivery applications.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The aza-Michael addition can be exothermic; ensure controlled addition of reactants.

Troubleshooting
  • Slow or incomplete reaction: Increase the reaction temperature or time. Ensure the absence of moisture, which can interfere with the reaction.

  • High viscosity of the product: This may be inherent to the polymer structure. If problematic for the intended application, consider adjusting the monomer ratio or using a different diamine.

  • Discoloration of the product: Ensure a clean reaction setup and high-purity starting materials. Perform the reaction under an inert atmosphere to prevent oxidation.

References

Application Notes and Protocols for the Evaluation of Di-tert-butyl Maleate as a Putative Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the evaluation of di-tert-butyl maleate as a potential plasticizer for polymers. As this compound is not a conventional plasticizer, this document outlines generalized experimental protocols to assess its efficacy and performance in two common polymer systems: Polyvinyl Chloride (PVC) and Polylactic Acid (PLA). The methodologies described herein are based on established standards for plasticizer evaluation and are intended to guide researchers in determining the viability of novel plasticizing agents. The presented data is illustrative, based on the known properties of structurally similar maleate esters, to provide a realistic context for the evaluation process.

Introduction

Plasticizers are essential additives that enhance the flexibility, processability, and durability of polymeric materials. While traditional plasticizers like phthalates and adipates are widely used, there is a continuous search for novel compounds with improved performance, lower toxicity, and better permanence. This compound, a dialkyl maleate ester, presents an interesting candidate for investigation due to its chemical structure. Its bulky tert-butyl groups could potentially influence its compatibility, efficiency, and migration resistance within a polymer matrix.

This document provides detailed protocols for the systematic evaluation of this compound as a plasticizer. The procedures cover polymer compounding, mechanical property assessment, thermal analysis, and permanence testing.

Experimental Protocols

Materials and Equipment
  • Polymers:

    • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

    • Polylactic Acid (PLA) resin (e.g., Ingeo™ Biopolymer 3251D)

  • Plasticizer: this compound

  • Additives:

    • Thermal stabilizer for PVC (e.g., mixed metal stabilizer)

  • Equipment:

    • Two-roll mill

    • Hydraulic press with heating and cooling capabilities

    • High-speed mixer

    • Differential Scanning Calorimeter (DSC)

    • Universal Testing Machine (UTM) with grips for thin films

    • Shore Durometer (Type A or D)

    • Thermogravimetric Analyzer (TGA)

    • Analytical balance

    • Extraction apparatus (e.g., Soxhlet or sealed containers)

    • Oven

Polymer Compounding and Sample Preparation

Protocol 2.2.1: Preparation of Plasticized PVC Films

  • Pre-mixing: In a high-speed mixer, blend the PVC resin and thermal stabilizer.

  • Plasticizer Addition: Add the desired amount of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix.

  • Homogenization: Continue mixing until a homogeneous dry blend is achieved.

  • Milling: Transfer the dry blend to a two-roll mill heated to 160-170°C and mill for 5-10 minutes until a uniform sheet is formed.

  • Compression Molding: Place the milled sheet into a mold and press into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.

  • Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, in accordance with ASTM D618.

Protocol 2.2.2: Preparation of Plasticized PLA Films

  • Drying: Dry the PLA resin at 80°C for 4 hours to remove moisture.

  • Blending: Physically mix the dried PLA pellets with the desired weight percentage of this compound (e.g., 5, 10, 15, 20 wt%).

  • Extrusion: Feed the mixture into a twin-screw extruder with a set temperature profile (e.g., 170-190°C from hopper to die) to ensure proper melting and mixing.

  • Pelletizing: Cool and pelletize the extruded strands.

  • Film Pressing: Dry the compounded pellets and compression mold into films of a specified thickness at 180-190°C.

  • Conditioning: Condition the films as described in Protocol 2.2.1.

Experimental Workflow for Polymer Compounding

G cluster_pvc PVC Compounding cluster_pla PLA Compounding pvc1 Pre-mix PVC and Stabilizer pvc2 Add this compound pvc1->pvc2 pvc3 Homogenize in High-Speed Mixer pvc2->pvc3 pvc4 Mill at 160-170°C pvc3->pvc4 pvc5 Compression Mold into Films pvc4->pvc5 pvc6 Condition Samples (ASTM D618) pvc5->pvc6 pla1 Dry PLA Resin pla2 Blend PLA and this compound pla1->pla2 pla3 Melt Extrude pla2->pla3 pla4 Pelletize pla3->pla4 pla5 Compression Mold into Films pla4->pla5 pla6 Condition Samples (ASTM D618) pla5->pla6

Figure 1: Workflow for the preparation of plasticized PVC and PLA samples.
Thermal Analysis: Glass Transition Temperature (Tg)

Protocol 2.3.1: DSC Analysis

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer film and place it in an aluminum DSC pan.

  • DSC Program:

    • First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample to -50°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from -50°C to 200°C at a rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan.

Workflow for Thermal Analysis (DSC)

G start Prepare Sample (5-10 mg) step1 First Heating Scan (25°C to 200°C at 10°C/min) start->step1 step2 Cooling Scan (to -50°C at 10°C/min) step1->step2 step3 Second Heating Scan (-50°C to 200°C at 10°C/min) step2->step3 end Determine Tg from Second Heating Scan step3->end

Figure 2: Workflow for determining the glass transition temperature using DSC.
Mechanical Properties Testing

Protocol 2.4.1: Tensile Testing (ASTM D882)

  • Sample Preparation: Cut dumbbell-shaped specimens from the conditioned films.

  • Testing: Mount the specimen in the grips of the Universal Testing Machine.

  • Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails. Record the tensile strength at break and the elongation at break.

Protocol 2.4.2: Hardness Testing (ASTM D2240)

  • Sample Preparation: Stack conditioned film samples to a minimum thickness of 6 mm.

  • Measurement: Press the Shore Durometer (Type A for flexible PVC, Type D for PLA) firmly onto the sample surface.

  • Reading: Record the hardness value after a specified time (e.g., 15 seconds).

Workflow for Mechanical Testing

G cluster_tensile Tensile Testing (ASTM D882) cluster_hardness Hardness Testing (ASTM D2240) start Conditioned Film Samples tensile1 Cut Dumbbell Specimens start->tensile1 hard1 Stack Films (≥6 mm) start->hard1 tensile2 Mount in UTM tensile1->tensile2 tensile3 Apply Tensile Load tensile2->tensile3 tensile_out Tensile Strength Elongation at Break tensile3->tensile_out hard2 Apply Shore Durometer hard1->hard2 hard3 Record Hardness hard2->hard3 hard_out Shore Hardness Value hard3->hard_out

Figure 3: Workflow for the evaluation of mechanical properties.
Plasticizer Permanence Testing

Protocol 2.5.1: Solvent Extraction (Leaching) (ASTM D1239)

  • Initial Weighing: Weigh the conditioned film samples accurately (W_initial).

  • Immersion: Immerse the samples in a chosen solvent (e.g., hexane or ethanol) in a sealed container at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

  • Drying: Remove the samples, gently wipe them dry, and then dry them in an oven at a low temperature (e.g., 50°C) until a constant weight is achieved (W_final).

  • Calculation: Calculate the percentage of weight loss due to leaching.

Protocol 2.5.2: Volatility (Thermogravimetric Analysis - TGA)

  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) into a TGA pan.

  • TGA Program: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the temperature at which 5% weight loss occurs (T_5%) as an indicator of volatility and the onset of thermal degradation.

Workflow for Plasticizer Permanence Testing

G cluster_leaching Solvent Leaching (ASTM D1239) cluster_tga Volatility (TGA) start Conditioned Film Samples leach1 Initial Weighing start->leach1 tga1 Weigh Sample (10-15 mg) start->tga1 leach2 Immerse in Solvent leach1->leach2 leach3 Dry to Constant Weight leach2->leach3 leach_out Calculate % Weight Loss leach3->leach_out tga2 Heat at 10°C/min in N2 tga1->tga2 tga_out Determine T_5% (5% Weight Loss Temp.) tga2->tga_out

Figure 4: Workflow for assessing plasticizer leaching and volatility.

Data Presentation (Illustrative)

The following tables present hypothetical data for PVC and PLA plasticized with this compound. This data is intended to serve as a template for reporting experimental findings.

Table 1: Illustrative Thermal and Mechanical Properties of PVC Plasticized with this compound

PropertyUnplasticized PVCPVC + 20 phrPVC + 30 phrPVC + 40 phrPVC + 50 phr
Glass Transition Temp. (Tg), °C 824530185
Tensile Strength, MPa 5535282218
Elongation at Break, % 5150250350420
Shore A Hardness >100 (Shore D)95888275

Table 2: Illustrative Permanence Properties of PVC Plasticized with this compound

PropertyPVC + 20 phrPVC + 30 phrPVC + 40 phrPVC + 50 phr
Leaching in Hexane (24h, 25°C), % wt loss 1.52.54.06.0
Volatility (T_5% from TGA), °C 240235230225

Table 3: Illustrative Thermal and Mechanical Properties of PLA Plasticized with this compound

PropertyNeat PLAPLA + 5 wt%PLA + 10 wt%PLA + 15 wt%PLA + 20 wt%
Glass Transition Temp. (Tg), °C 6050423528
Tensile Strength, MPa 6550403225
Elongation at Break, % 650150280400
Shore D Hardness 8580757065

Table 4: Illustrative Permanence Properties of PLA Plasticized with this compound

PropertyPLA + 5 wt%PLA + 10 wt%PLA + 15 wt%PLA + 20 wt%
Leaching in Ethanol (24h, 25°C), % wt loss 0.81.52.84.5
Volatility (T_5% from TGA), °C 260255250245

Conclusion and Future Directions

The protocols outlined in this document provide a standardized approach for the comprehensive evaluation of this compound as a polymer plasticizer. Based on its chemical structure, it is hypothesized that the bulky tert-butyl groups may offer a unique balance of plasticizing efficiency and reduced migration compared to linear alkyl maleates. The illustrative data suggests that this compound could effectively lower the glass transition temperature and increase the flexibility of both PVC and PLA.

Further research should focus on direct comparative studies with conventional plasticizers, investigation of long-term aging effects on the mechanical and thermal properties of the plasticized polymers, and toxicological assessments to determine its suitability for various applications, including those in the biomedical and pharmaceutical fields. The compatibility of this compound with a wider range of polymers should also be explored.

Troubleshooting & Optimization

How to improve the yield of Di-tert-butyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Di-tert-butyl maleate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: A low yield in the synthesis of this compound can stem from several factors. The esterification of maleic anhydride with tert-butanol is a reversible reaction, and driving the equilibrium towards the product is crucial for a high yield.[1]

Here are the potential causes and recommended solutions:

Potential CauseDetailed ExplanationRecommended Solution
Inefficient Water Removal The esterification reaction produces water as a byproduct. If not effectively removed, water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield of this compound.[1]Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water from the reaction mixture.[2] Alternatively, conducting the reaction under vacuum can also facilitate water removal.[1]
Suboptimal Reaction Temperature The reaction rate is significantly influenced by temperature. A temperature that is too low will result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to side reactions such as isomerization to di-tert-butyl fumarate and polymerization.[1][2]The optimal temperature range for similar syntheses is typically between 80°C and 130°C.[1] It is crucial to monitor and control the reaction temperature within this optimal range.
Inadequate Catalyst Activity or Concentration An acid catalyst is necessary to facilitate the esterification. If the catalyst has low activity or is used in an insufficient amount, the reaction rate will be slow, leading to a low yield.[1] Common catalysts include p-toluenesulfonic acid and sulfuric acid.[3]Ensure the catalyst is of good quality and used in an appropriate concentration. Consider using more active or reusable catalysts like solid acid catalysts (e.g., ion-exchange resins) or ionic liquids.[2]
Unfavorable Molar Ratio of Reactants To shift the reaction equilibrium towards the product, an excess of the alcohol is often used.[2]An excess of tert-butanol or isobutylene is recommended. A common molar ratio of maleic anhydride to alcohol in similar syntheses is 1:4.[2][4]
Product Loss During Workup This compound can be lost during the aqueous workup if phase separation is not efficient or if emulsions form.Ensure proper and careful separation of the organic and aqueous layers. If emulsions form, consider adding brine to facilitate separation.

Issue 2: Presence of Impurities in the Final Product

Question: My purified this compound contains impurities. How can I identify and minimize them?

Answer: Impurities in the final product can be unreacted starting materials, side products, or residual catalyst.

ImpurityIdentificationMinimization and Removal
Unreacted Maleic Anhydride/Maleic Acid Can be detected by spectroscopic methods (e.g., NMR, IR) or by measuring the acid number of the product.Wash the crude product with a 5-10% sodium bicarbonate or sodium carbonate solution to neutralize and remove acidic components. Follow with a water wash.[5]
Di-tert-butyl Fumarate Isomerization of the maleate to the more stable fumarate can occur, especially at high temperatures.[2] This can be identified by NMR spectroscopy.Control the reaction temperature to avoid excessively high temperatures.[2] Separation by fractional distillation under reduced pressure can be challenging due to similar boiling points but may be possible.
Polymeric Byproducts High reaction temperatures can lead to the polymerization of maleic anhydride or the product.[1] These are typically high molecular weight, non-volatile residues.Maintain the reaction temperature within the optimal range.[1] These impurities are usually removed during vacuum distillation as they remain in the distillation pot.[5]
Residual Catalyst Acidic catalysts like p-toluenesulfonic acid can remain in the product if not properly neutralized.Thoroughly wash the organic phase with a basic solution (e.g., sodium bicarbonate) and then with water until the washings are neutral.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and difficult to remove completely.[3][6] Modern alternatives include solid acid catalysts like ion-exchange resins (e.g., Dowex 50WX8) and reusable catalysts which are more environmentally friendly and simplify the purification process.[7][8]

Q2: How can I effectively purify the crude this compound?

A2: A standard and effective purification protocol involves the following steps:

  • Neutralization: Wash the crude product with a 5-10% sodium bicarbonate or sodium carbonate solution to remove the acidic catalyst and any unreacted maleic anhydride.[5]

  • Washing: Follow with a water wash to remove any remaining salts and water-soluble impurities.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]

  • Vacuum Distillation: This is the most effective method for removing unreacted tert-butanol and other volatile impurities to obtain the pure product.[5]

Q3: My purified product has a yellow tint. How can I decolorize it?

A3: A yellow discoloration is typically due to organic impurities.[5] An effective method for color removal is treatment with activated carbon.[5] This involves dissolving the product in a suitable solvent, adding activated carbon, stirring, and then filtering to remove the carbon. The solvent is then removed under reduced pressure.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from a general procedure for dialkyl maleate synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add maleic anhydride (1 mole equivalent), tert-butanol (4 mole equivalents), toluene (as an azeotropic solvent), and p-toluenesulfonic acid monohydrate (0.16 mole equivalents).[4]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.[4]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Follow with a wash with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.[4][5]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Maleic Anhydride + tert-Butanol + p-Toluenesulfonic Acid + Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux 1 water_removal Azeotropic Removal of Water reflux->water_removal 2 cool Cool to Room Temperature water_removal->cool wash Wash with NaHCO3 and Brine cool->wash 3 dry Dry over Na2SO4 wash->dry 4 filter Filter Drying Agent dry->filter evaporate Remove Toluene (Rotary Evaporator) filter->evaporate 5 distill Vacuum Distillation evaporate->distill 6 product Pure Di-tert-butyl maleate distill->product 7

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield of This compound cause1 Inefficient Water Removal low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Inadequate Catalyst low_yield->cause3 cause4 Unfavorable Molar Ratio low_yield->cause4 solution1 Use Dean-Stark Trap or Vacuum cause1->solution1 solution2 Optimize Temperature (80-130 °C) cause2->solution2 solution3 Check Catalyst Quality/ Concentration cause3->solution3 solution4 Use Excess tert-Butanol cause4->solution4

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Maleic Anhydride Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the esterification of maleic anhydride. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of maleic anhydride esterification?

A1: The esterification of maleic anhydride is a two-stage process. Initially, a rapid and often exothermic reaction occurs between the maleic anhydride and an alcohol to form a monoester. This is followed by a slower, reversible second stage where the monoester reacts with another molecule of the alcohol to produce the diester and water.[1][2] Due to the reversibility of the second step, a catalyst is typically required to achieve high yields of the diester product.[1][2]

Q2: My reaction has stalled, and the conversion is low. What are the most likely causes?

A2: Low conversion in maleic anhydride esterification can stem from several factors. The most common issues include:

  • Inefficient Water Removal: The reaction produces water, and its accumulation can shift the equilibrium back towards the reactants, thus hindering the formation of the diester.[2]

  • Catalyst Inactivity: The chosen catalyst may not be active enough for the specific alcohol and reaction conditions, or it may have deactivated over time.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate or too high, leading to side reactions.[3]

  • Incorrect Molar Ratio of Reactants: An insufficient amount of the alcohol relative to the maleic anhydride can limit the completion of the second esterification step.

  • Presence of Impurities: Water or other impurities in the reactants can negatively impact the reaction.

Q3: What are common side reactions, and how can I minimize them?

A3: A primary side reaction is the isomerization of maleic acid (formed from the hydrolysis of maleic anhydride) to fumaric acid.[4] Fumaric acid is less reactive and can be difficult to esterify under the same conditions, leading to a lower yield of the desired maleate ester. To minimize this, ensure anhydrous conditions and consider using catalysts and reaction conditions that favor the esterification of maleic acid before it isomerizes. Another potential side reaction is the polymerization of maleic anhydride or the resulting ester, especially at excessively high temperatures.[5]

Troubleshooting Guides

Issue 1: Low Diester Yield Despite a Fast Initial Reaction

This is a common scenario where the formation of the monoester is successful, but the conversion to the diester is poor.

Troubleshooting Workflow:

G cluster_start Problem cluster_diagnosis Diagnosis cluster_solution Solution Start Low Diester Yield Water Check Water Removal Efficiency Start->Water Catalyst Evaluate Catalyst Performance Start->Catalyst Ratio Verify Alcohol to Anhydride Molar Ratio Start->Ratio Temp Assess Reaction Temperature Start->Temp DeanStark Use a Dean-Stark Trap or Azeotropic Distillation Water->DeanStark NewCatalyst Increase Catalyst Loading or Switch to a More Active Catalyst Catalyst->NewCatalyst IncreaseAlcohol Increase Molar Excess of Alcohol Ratio->IncreaseAlcohol OptimizeTemp Optimize Temperature Based on Alcohol Boiling Point Temp->OptimizeTemp

Caption: Troubleshooting workflow for low diester yield.

Detailed Steps:

  • Evaluate Water Removal: The removal of water is crucial to drive the equilibrium towards the diester product.[2]

    • Recommendation: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene to continuously remove water as it is formed.[5]

  • Assess Catalyst Activity: The catalyst plays a critical role in the second, slower esterification step.[2]

    • Recommendation: If using a reusable catalyst, ensure it has not been deactivated. Consider increasing the catalyst loading or switching to a more active catalyst. For instance, phosphotungstic acid has been shown to be a highly active catalyst for this reaction.[2]

  • Check Molar Ratios: An excess of the alcohol is often necessary to ensure complete conversion of the monoester to the diester.

    • Recommendation: Increase the molar ratio of alcohol to maleic anhydride. Ratios of 2.2:1 to 5:1 have been used effectively.[2]

  • Optimize Reaction Temperature: The reaction temperature should be high enough to facilitate the reaction but not so high as to cause side reactions.

    • Recommendation: The optimal temperature is often near the boiling point of the alcohol or the azeotropic mixture. For butanols, temperatures in the range of 110-140°C are common.[2]

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

This issue points to more fundamental problems with the reaction setup or reagents.

Logical Relationship Diagram:

G cluster_cause Potential Causes cluster_effect Observed Effect cluster_solution Corrective Actions Cause1 Inactive Catalyst Effect Slow or No Reaction Cause1->Effect Cause2 Low Reaction Temperature Cause2->Effect Cause3 Poor Mixing Cause3->Effect Cause4 Impure Reactants Cause4->Effect Solution1 Use Fresh or More Active Catalyst Effect->Solution1 Solution2 Increase Temperature to Reflux Effect->Solution2 Solution3 Ensure Vigorous Stirring Effect->Solution3 Solution4 Use Anhydrous Reagents Effect->Solution4

Caption: Causes and solutions for a slow or non-starting reaction.

Detailed Steps:

  • Verify Catalyst Viability: Ensure the catalyst is not expired or deactivated.

    • Recommendation: Use a fresh batch of catalyst. For solid catalysts, ensure they have been properly activated and stored.

  • Confirm Adequate Temperature: The reaction may require heating to overcome the activation energy.

    • Recommendation: Heat the reaction mixture to the reflux temperature of the alcohol or solvent.[1]

  • Ensure Proper Agitation: In a heterogeneous mixture, good mixing is essential for the reactants to interact.

    • Recommendation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

  • Check Reagent Purity: The presence of water or other impurities in the maleic anhydride or alcohol can inhibit the reaction.

    • Recommendation: Use anhydrous grade reagents and ensure all glassware is thoroughly dried before use.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Maleic Anhydride with Butanols

CatalystAlcoholMolar Ratio (Alcohol:Anhydride)Temperature (°C)Reaction Time (h)Conversion/YieldReference
p-Toluenesulfonic Acidn-Butanol4:1Reflux1.1795.6% Yield[6]
Sulfuric Acidn-Butanol2.2:1 - 5:1110-140-Highly Effective[2]
Phosphotungstic Acidn-Butanol2.2:1 - 5:1110-140-Most Active[2]
Dowex 50WX8n-Butanol2.2:1 - 5:1110-140-Effective (Heterogeneous)[2]
Tetrabutyl Zirconaten-Butanol2.2:1 - 5:1110-140-Very Slow[2]
Ionic Liquid*n-Butanol6:1120198.67% Conversion, 84.38% Yield[7]

*N-butylsulfonic acid pyridine hydrogen sulfate

Table 2: Effect of Temperature on Maleic Anhydride Conversion with Methanol (H-Y Zeolite Catalyst)

Temperature (°C)Conversion at 60 min
6010.2%
7521.1%
9034.4%
10542.5%

Data adapted from a kinetic study of maleic anhydride esterification with methanol.[8]

Experimental Protocols

Protocol 1: Synthesis of Dibutyl Maleate using p-Toluenesulfonic Acid

This protocol is adapted for the synthesis of dibutyl maleate, a common ester of maleic anhydride.[1][5]

Materials:

  • Maleic anhydride (1.0 mol, 98.06 g)

  • n-Butanol (4.0 mol, 370.6 g, 457 mL)

  • p-Toluenesulfonic acid monohydrate (0.04 mol, 7.6 g)

  • Toluene (~150 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To the 500 mL round-bottom flask, add the magnetic stir bar, maleic anhydride, n-butanol, toluene, and p-toluenesulfonic acid monohydrate.[5]

    • Assemble the Dean-Stark trap and condenser on top of the flask.

  • Esterification:

    • Heat the mixture to reflux with vigorous stirring using the heating mantle.

    • An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water (18 mL) has been collected. This typically takes 1-4 hours.[5]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.[5]

    • Wash with brine (1 x 100 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess n-butanol using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure dibutyl maleate.[5]

Expected Yield: Approximately 95.6%[1]

References

Methods to minimize Di-tert-butyl maleate isomerization to fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of Di-tert-butyl maleate to Di-tert-butyl fumarate during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

A1: this compound, the cis-isomer, can convert into its more thermodynamically stable trans-isomer, Di-tert-butyl fumarate. This conversion can be problematic as it introduces an impurity that may be difficult to separate and can affect the physicochemical properties of the final product.

Q2: What are the primary factors that cause isomerization?

A2: The main factors that promote the isomerization of this compound to Di-tert-butyl fumarate are:

  • Heat: Elevated temperatures provide the activation energy needed for the cis-trans isomerization to occur.

  • Acidic Conditions: The presence of acid catalysts, even in trace amounts, can significantly accelerate the rate of isomerization.

  • Basic Conditions: Strong bases can also catalyze the isomerization process.

  • Light: Exposure to certain wavelengths of light can also induce isomerization.

Q3: How can I detect and quantify the amount of Di-tert-butyl fumarate in my sample?

A3: Several analytical techniques can be used to separate and quantify this compound and its fumarate isomer. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation of the two isomers and allows for their individual quantification based on peak area.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can effectively separate and quantify the maleate and fumarate isomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant Fumarate Formation During Synthesis
  • Potential Cause: The reaction temperature is too high, or an acidic catalyst is being used.

  • Recommended Solutions:

    • Temperature Control: Maintain the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. For the synthesis of related dialkyl maleates, optimal temperatures are often in the range of 80-130°C; however, for minimizing isomerization, aiming for the lower end of this range is advisable.

    • Catalyst Choice: If a catalyst is necessary, consider using a non-acidic or solid catalyst that can be easily removed after the reaction. For instance, the use of a basic resin catalyst at lower temperatures (50-150°C) has been shown to be effective in preparing maleate esters with high selectivity and minimal side reactions[1].

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote isomerization.

Issue 2: Isomerization Occurring During Work-up and Purification
  • Potential Cause: Residual acidic catalyst from the synthesis step is promoting isomerization during subsequent heating steps like distillation.

  • Recommended Solutions:

    • Neutralization: Before purification, thoroughly wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any residual acid catalyst. Follow this with a water wash to remove any remaining salts.

    • Vacuum Distillation: When purifying by distillation, use a high vacuum to lower the boiling point of this compound. This minimizes the thermal stress on the molecule, thereby reducing the likelihood of isomerization. It is also recommended to wash all glassware with a mild alkali solution before use to remove any acidic residues[2].

Issue 3: Product Isomerizes During Storage
  • Potential Cause: The purified product contains trace amounts of acid, or it is being stored under inappropriate conditions.

  • Recommended Solutions:

    • High Purity: Ensure the final product is of high purity and free from any acidic or basic residues.

    • Storage Conditions: Store the purified this compound in a cool, dark place. Protection from light and elevated temperatures will help maintain its isomeric purity over time. The material should also be protected from moisture[3].

Data Presentation

FactorImpact on Isomerization RateRecommended Conditions to Minimize Isomerization
Temperature Increases significantly with higher temperaturesMaintain lowest practical temperature during reaction and purification
Acidic pH Strong catalysis of isomerizationNeutralize all acidic residues before heating; use non-acidic catalysts
Basic pH Catalysis of isomerization (especially with strong bases)Maintain a neutral pH during work-up and storage
Light Exposure Can promote isomerizationStore product in amber vials or in the dark
Reaction/Heating Time Longer exposure increases the extent of isomerizationMinimize reaction and purification times

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Isomerization

This protocol is adapted from a general method for dialkyl maleate synthesis, with modifications to minimize fumarate formation[4].

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, combine maleic anhydride (1.0 eq), toluene, and diisopropyl ether.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate. Note: For minimal isomerization, consider alternative non-acidic catalysts or a catalyst-free approach if feasible.

  • Reaction: Stir the mixture at a controlled temperature of 30°C. Pass isobutylene gas through the reaction mixture for approximately 4 hours.

  • Work-up: After the reaction is complete, wash the mixture sequentially with saturated aqueous sodium bicarbonate (3 times) and then with saturated brine.

  • Drying and Isolation: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound by Vacuum Distillation
  • Neutralization: Ensure the crude product from the synthesis step has been thoroughly washed with a sodium bicarbonate solution to remove any acidic impurities.

  • Apparatus Setup: Set up a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is clean and has been rinsed with a mild alkali solution to remove any acidic residues.

  • Distillation: Gently heat the distillation flask using a heating mantle while applying a vacuum.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of this compound at the applied pressure. The fumarate isomer has a higher boiling point and should remain in the distillation flask or be collected as a later fraction.

Protocol 3: Quantification of Isomerization by GC-MS

This protocol provides a general guideline for the analysis of this compound and Di-tert-butyl fumarate[5][6].

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis: The two isomers will have different retention times. The relative percentage of each can be determined by comparing their peak areas in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Neutralization cluster_purification Purification cluster_analysis Quality Control s1 Reaction Setup: Maleic Anhydride, Solvents s2 Controlled Low Temp Reaction (e.g., 30°C) s1->s2 s3 Introduce Isobutylene s2->s3 w1 Wash with NaHCO3 Solution s3->w1 Crude Product w2 Wash with Brine w1->w2 w3 Dry with MgSO4 w2->w3 p1 Solvent Removal (Reduced Pressure) w3->p1 p2 Vacuum Distillation p1->p2 p3 Collect Pure Maleate Fraction p2->p3 a1 GC-MS or HPLC Analysis p3->a1 a2 Confirm Isomeric Purity a1->a2

Caption: Experimental workflow for high-purity this compound.

troubleshooting_logic cluster_source Identify Source of Isomerization cluster_solutions Implement Corrective Actions start High Fumarate Content Detected q1 During Synthesis? start->q1 q2 During Purification? start->q2 q3 During Storage? start->q3 s1 Lower Reaction Temp Use Non-Acidic Catalyst q1->s1 s2 Neutralize Before Distillation Use High Vacuum q2->s2 s3 Store Cool & Dark Ensure No Acid Residue q3->s3 end Minimized Isomerization s1->end s2->end s3->end

Caption: Troubleshooting logic for minimizing isomerization.

References

Optimizing reaction temperature for high-yield Di-tert-butyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for the high-yield synthesis of Di-tert-butyl maleate. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for synthesizing this compound?

The optimal reaction temperature is highly dependent on the chosen synthetic route. For the synthesis starting from maleic anhydride and isobutylene with a p-toluenesulfonic acid catalyst, the reaction temperature should be maintained at 30°C.[1][2] For other esterification reactions, such as the synthesis of dibutyl maleate, the optimal temperature range is typically higher, between 80°C and 130°C.[3][4] Exceeding the optimal temperature for the specific protocol can lead to undesirable side reactions.

Q2: What are the consequences of a reaction temperature that is too high?

Elevated temperatures can lead to several issues that reduce product yield and purity. These include:

  • Isomerization: this compound can isomerize to its more stable geometric isomer, di-tert-butyl fumarate, especially under acidic conditions and heat.[3]

  • Side Reactions: Higher temperatures can promote side reactions such as polymerization or degradation of starting materials and products.[3][5]

  • Product Discoloration: Excessive heat can cause the formation of colored byproducts, resulting in a yellow-tinted final product.[3]

Q3: What happens if the reaction temperature is too low?

A reaction temperature that is too low will significantly slow down the reaction rate.[3] This leads to incomplete conversion of the starting materials within a practical timeframe, resulting in a low yield of the desired this compound.[3]

Q4: How can I effectively monitor and control the reaction temperature?

Effective temperature control is critical. For exothermic reactions or reactions requiring a specific low temperature, use of an ice bath or a controlled cooling system is recommended to ensure the temperature does not exceed the target.[6] For reactions requiring heating, a thermostatically controlled oil bath or heating mantle provides uniform heat distribution and prevents localized overheating.[3] Continuous monitoring with a calibrated thermometer placed directly in the reaction mixture is essential throughout the process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes.

IssuePotential Cause (Temperature-Related)Recommended Solution
Low Product Yield The reaction temperature was too low, leading to incomplete conversion.[3]Gradually increase the temperature to the optimal range specified in the protocol (e.g., 30°C for the isobutylene method) and monitor the reaction progress.[1][2]
The reaction temperature was too high, causing product degradation or polymerization.[3][5]Ensure the reaction is not overheating. Use a cooling bath for exothermic reactions and ensure efficient stirring to distribute heat evenly.
Product Contains Di-tert-butyl Fumarate The reaction temperature was too high, promoting isomerization of the maleate to the fumarate.[3]Strictly maintain the reaction temperature within the recommended range. Avoid prolonged reaction times at elevated temperatures.
Final Product is Discolored (Yellow) The reaction was conducted at an excessively high temperature, leading to the formation of colored impurities.[3]Maintain the optimal reaction temperature and avoid localized overheating.[3] If the product is already colored, consider purification via activated carbon treatment or fractional distillation.[7]
Slow or Stalled Reaction The reaction temperature is below the optimal level required for a sufficient reaction rate.[3]Confirm the accuracy of your thermometer. If correct, increase the temperature to the recommended level for your specific synthesis method. For the synthesis of similar esters, a range of 80-130°C is often effective.[3][5]

Quantitative Data Summary

The following table summarizes key parameters for a documented this compound synthesis method.

ReactantsCatalystSolventsTemperature (°C)Reaction Time (h)Yield (%)
Maleic anhydride, Isobutylenep-Toluenesulfonic acid monohydrateToluene, Diisopropyl ether30473

Data sourced from ChemicalBook.[1][2]

Experimental Protocols

Synthesis of this compound from Maleic Anhydride and Isobutylene

This protocol is based on a documented procedure for the synthesis of this compound.[1][2]

1. Reaction Setup:

  • To a 200 mL four-necked flask equipped with a stirrer, thermometer, and gas inlet, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), water (2.78 mL), and p-toluenesulfonic acid monohydrate.

2. Reaction Execution:

  • Stir the mixture and maintain the internal temperature at 30°C using a water bath.

  • Bubble isobutylene gas through the reaction suspension for 4 hours while continuously monitoring and maintaining the temperature at 30°C.

3. Workup and Purification:

  • Once the reaction is complete, stop the gas flow and expel any unreacted isobutylene.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with a saturated aqueous sodium bicarbonate solution (3 x 50 mL) and saturated brine (50 mL).

  • Dry the separated organic phase over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield the this compound product.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification setup 1. Reaction Setup (Flask, Stirrer, Gas Inlet) reactants 2. Add Reactants (Maleic Anhydride, Solvents, Catalyst) setup->reactants temp_control 3. Maintain Temp at 30°C reactants->temp_control addition 4. Add Isobutylene (4h) temp_control->addition wash 5. Wash with NaHCO3 and Brine addition->wash dry 6. Dry Organic Layer wash->dry distill 7. Remove Solvent (Reduced Pressure) dry->distill product Final Product distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Product Yield? check_temp Check Reaction Temperature start->check_temp temp_issue Was Temperature Correct? check_temp->temp_issue too_low Issue: Temp Too Low (Incomplete Reaction) temp_issue->too_low No (Too Low) too_high Issue: Temp Too High (Degradation/Side Reactions) temp_issue->too_high No (Too High) other_factors Investigate Other Factors: - Catalyst Activity - Reactant Purity - Reaction Time temp_issue->other_factors Yes solution_low Solution: Increase Temp to Optimum too_low->solution_low solution_high Solution: Improve Cooling & Stirring too_high->solution_high

Caption: Troubleshooting logic for low yield based on temperature.

References

Effect of reactant molar ratio on Di-tert-butyl maleate production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the effect of the reactant molar ratio on the production of Di-tert-butyl maleate, targeting researchers and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reactant molar ratio for the synthesis of this compound?

While specific optimization studies for this compound are not extensively detailed in publicly available literature, the synthesis follows general principles of esterification. For the analogous synthesis of dibutyl maleate, an excess of the alcohol is used to drive the reaction forward, with a common molar ratio of maleic anhydride to n-butanol being 1:4.[1][2][3] For this compound synthesis using maleic anhydride and isobutylene, a continuous supply of isobutylene gas is used to ensure it is in excess.[4][5]

Q2: Why is using an excess of tert-butanol or isobutylene necessary?

The esterification of maleic acid or its anhydride is a reversible chemical reaction.[6] In accordance with Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, the alcohol or olefin) shifts the reaction equilibrium towards the products. This strategy is employed to maximize the conversion of the maleic anhydride or acid into the desired this compound, thereby increasing the overall yield.[1]

Q3: What are the primary side reactions to consider when adjusting the molar ratio?

The main side reaction is the formation of the monoester (mono-tert-butyl maleate). This becomes more prevalent if the amount of tert-butanol or isobutylene is insufficient, as the second esterification step is typically slower than the first.[2][6] At elevated temperatures and under acidic conditions, isomerization of the desired this compound (the cis isomer) to Di-tert-butyl fumarate (the trans isomer) can also occur.[1][6]

Q4: Can an extremely large excess of the alcohol reactant be detrimental?

Yes, while an excess is beneficial, an overly large excess can complicate the purification process by requiring the removal of significant amounts of unreacted alcohol. Under strong acid catalysis and high temperatures, side reactions such as the formation of di-tert-butyl ether from tert-butanol can also become more prominent. Therefore, the molar ratio should be optimized to maximize yield without introducing prohibitive purification challenges.

Troubleshooting Guide

Issue: Low or Poor Yield of this compound

Potential CauseDetailed ExplanationRecommended Solution
Suboptimal Molar Ratio The esterification is an equilibrium-limited reaction. An insufficient amount of tert-butanol or isobutylene will result in incomplete conversion of the starting maleic anhydride or acid.Gradually increase the molar ratio of the alcohol or olefin. For dibutyl maleate, a 1:4 ratio of maleic anhydride to alcohol is effective.[1][2] A similar range should be explored for the di-tert-butyl analogue to drive the reaction to completion.
Inefficient Water Removal Water is produced as a byproduct during the esterification of maleic acid/anhydride with tert-butanol. Its presence can shift the equilibrium back towards the reactants, reducing the final product yield.[6]When using tert-butanol, employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water from the reaction mixture.[1] If using the isobutylene method, ensure all reactants and solvents are anhydrous.
Inadequate Catalyst Activity The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is crucial for the reaction. If the catalyst is old, impure, or used in an insufficient amount, the reaction rate will be slow, leading to low conversion.[6]Verify the quality and activity of the catalyst. Ensure it is used in an appropriate concentration, which may require optimization for your specific reaction scale and conditions.
Incomplete Reaction The formation of the diester from the monoester intermediate can be slow.[2] Insufficient reaction time will leave a significant amount of the monoester in the product mixture.Monitor the reaction progress using techniques like TLC or GC. Increase the reaction time until the conversion of the monoester to the diester plateaus.

Quantitative Data on Reactant Ratios

Specific quantitative data for the effect of molar ratio on this compound yield is limited. However, data from the closely related synthesis of Dibutyl maleate can provide valuable insight for experimental design.

Table 1: Effect of Reactant Molar Ratio on Dibutyl Maleate Yield (Illustrative Data)

Catalyst Molar Ratio (Maleic Anhydride:n-Butanol) Catalyst Ratio (to Reactants) Reaction Time Temperature Yield Reference
p-Toluenesulfonic acid 1:4 0.16 (to maleic anhydride) 70 min Reflux 95.6% [3]
Naphthalenesulfonic acid methylal 1:2.5 0.1-2.0% (total weight) ~3 hours 90°C 95.5 - 99.6% [1]

| Hydrogen type cation exchange resin | 1:1.3 (approx.) | 30kg per 98kg maleic anhydride | 3.5 hours | 90-120°C | 99.4% (esterification rate) |[7] |

Experimental Protocols

Protocol: Synthesis of this compound via Isobutylene

This protocol is adapted from a known procedure for synthesizing this compound from maleic anhydride and isobutylene gas.[4][5]

Materials:

  • Maleic anhydride (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Diisopropyl ether

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Multi-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Gas inlet tube and bubbler

  • Condenser

  • Thermometer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a four-necked flask, combine maleic anhydride (140 mmol), toluene (10 mL), diisopropyl ether (30 mL), and p-toluenesulfonic acid monohydrate.[4][5]

  • Reaction Execution: Begin stirring the mixture and maintain the internal temperature at 30°C. Bubble isobutylene gas through the reaction suspension for approximately 4 hours. The continuous flow ensures isobutylene is present in excess.[4][5]

  • Workup: Once the reaction is complete, stop the gas flow and allow any unreacted isobutylene to vent safely. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) to neutralize the acid catalyst, followed by a wash with saturated brine (50 mL).[4][5]

  • Drying and Purification: Separate the organic phase and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvents by distillation under reduced pressure to yield the crude this compound.[4][5]

Process Visualization

The following diagram illustrates a general workflow for optimizing the reactant molar ratio in an esterification synthesis to maximize product yield.

G cluster_setup 1. Experimental Setup cluster_ratios 2. Molar Ratio Variation cluster_process 3. Reaction & Analysis cluster_decision 4. Optimization start Define Reactants & Constants (Maleic Anhydride, t-Butanol, Catalyst, Temp, Time) ratio1 Test Ratio 1 (e.g., 1:2) start->ratio1 ratio2 Test Ratio 2 (e.g., 1:3) reaction Perform Esterification ratio1->reaction ratio3 Test Ratio 3 (e.g., 1:4) ratio2->reaction ratio3->reaction analysis Analyze Yield & Purity (e.g., GC, NMR) reaction->analysis decision Is Yield Maximized? analysis->decision decision->ratio1 No, Refine   end_node Optimal Ratio Identified decision->end_node  Yes

Caption: Workflow for optimizing reactant molar ratio in esterification.

References

Techniques for efficient water removal in Di-tert-butyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Di-tert-butyl maleate, with a specific focus on efficient water removal techniques. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound is a common issue that can stem from several factors, primarily inefficient water removal.[1] The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

  • Inefficient Water Removal:

    • Cause: The accumulation of water in the reaction mixture inhibits the forward reaction.[1]

    • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it is formed.[2] Ensure the apparatus is set up correctly and that the azeotrope is forming and collecting in the trap.[3]

  • Suboptimal Reaction Temperature:

    • Cause: A temperature that is too low will result in a slow reaction and incomplete conversion. Conversely, a temperature that is too high can lead to side reactions, such as the isomerization of maleate to fumarate, or polymerization.[2]

    • Solution: Maintain the reaction temperature within the optimal range, typically between 80°C and 130°C for related diester syntheses.[4] Precise temperature control is crucial.

  • Inadequate Catalyst Activity or Concentration:

    • Cause: The acid catalyst may be deactivated or used in an insufficient amount, leading to a slow reaction rate.[2]

    • Solution: Use a fresh, active catalyst such as p-toluenesulfonic acid. Ensure it is added in the appropriate concentration.[5]

  • Unfavorable Molar Ratio of Reactants:

    • Cause: An insufficient amount of the alcohol (tert-butanol) will not effectively drive the reaction to completion.

    • Solution: Use an excess of tert-butanol to shift the equilibrium towards the formation of the diester.[2]

A logical approach to troubleshooting low yield is outlined in the diagram below.

G Troubleshooting Low Yield start Low Yield Observed check_water Is water being effectively removed? (Check Dean-Stark trap) start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Optimize azeotropic distillation setup. Use a suitable entraining solvent. check_water->solution_water No check_catalyst Is the catalyst active and in correct concentration? check_temp->check_catalyst Yes solution_temp Adjust temperature to the optimal range. Monitor closely. check_temp->solution_temp No check_ratio Is the molar ratio of reactants correct? check_catalyst->check_ratio Yes solution_catalyst Use fresh catalyst. Verify concentration. check_catalyst->solution_catalyst No solution_ratio Increase the excess of tert-butanol. check_ratio->solution_ratio No end_node Yield Improved check_ratio->end_node Yes solution_water->end_node solution_temp->end_node solution_catalyst->end_node solution_ratio->end_node

Troubleshooting decision tree for low yield.

Question 2: The reaction is proceeding very slowly or appears to have stalled. What should I do?

Answer: A slow or stalled reaction is often linked to issues with catalysis, temperature, or inefficient mixing.

  • Catalyst Deactivation:

    • Cause: The catalyst may have lost its activity due to impurities in the reactants or degradation over time.

    • Solution: Add a fresh batch of catalyst to the reaction mixture. For reusable catalysts like ion-exchange resins, ensure they are properly regenerated before use.[2]

  • Low Reaction Temperature:

    • Cause: The reaction temperature may have dropped below the optimal range, significantly slowing down the reaction rate.

    • Solution: Carefully increase and maintain the temperature of the reaction mixture within the recommended range.[2]

  • Poor Mixing:

    • Cause: Inefficient stirring can lead to a non-homogeneous reaction mixture, with localized concentration gradients that reduce the overall reaction rate.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a uniform distribution of reactants and catalyst.

Question 3: The final product is colored (e.g., yellowish). How can I obtain a colorless product?

Answer: Product discoloration is typically due to impurities or side products formed during the reaction.

  • Incomplete Neutralization:

    • Cause: Residual acid catalyst can cause degradation of the product, especially during distillation.

    • Solution: During the workup, ensure complete neutralization of the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[2]

  • Side Reactions:

    • Cause: High reaction temperatures can promote side reactions, leading to the formation of colored by-products.[2]

    • Solution: Maintain strict control over the reaction temperature to minimize the formation of impurities.[2]

  • Purification:

    • Solution: Purify the crude product by vacuum distillation to separate the this compound from less volatile, colored impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a Dean-Stark apparatus in this synthesis?

A1: The Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[6][7] In the esterification of maleic anhydride or maleic acid with tert-butanol, water is a byproduct.[1] By removing the water, the reaction equilibrium is shifted towards the products, leading to a higher yield of this compound.[3] This process is known as azeotropic distillation.

Q2: Why is an entraining agent or azeotropic solvent like toluene used?

A2: An entraining agent, such as toluene, forms a low-boiling azeotrope with water.[3] This azeotrope boils at a temperature lower than the boiling points of the individual components, allowing for the selective removal of water from the reaction mixture at a controlled temperature.[3] As the azeotrope condenses in the Dean-Stark trap, the water and the immiscible solvent separate into two layers. The denser water collects at the bottom of the trap, while the less dense solvent overflows and returns to the reaction flask.[3]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The synthesis of this compound typically involves the reaction of maleic anhydride or maleic acid with tert-butanol in the presence of an acid catalyst.[8][9] Isobutylene can also be used as the source of the tert-butyl group.[8]

Q4: Which catalysts are most effective for this esterification?

A4: Strong acid catalysts are generally used to facilitate the esterification. p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst.[5][8] Other catalysts such as sulfuric acid can also be used, but may lead to more side reactions.[9] Solid acid catalysts, like certain ion-exchange resins (e.g., Amberlyst), are also effective and have the advantage of being easily separable from the reaction mixture.[1][7]

Q5: What are the key safety precautions to consider during this synthesis?

A5: The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Toluene is flammable, so the reaction setup should be kept away from open flames and other ignition sources. Care should be taken when handling corrosive acid catalysts.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and, for comparison, various methods for the synthesis of the related compound, Dibutyl maleate.

ProductStarting MaterialsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Maleic anhydride, Isobutylenep-Toluenesulfonic acid monohydrateToluene, Diisopropyl ether30473[8]
Dibutyl maleateMaleic anhydride, n-Butanolp-Toluenesulfonic acidTolueneReflux~1.295.6[5]
Dibutyl maleateMaleic anhydride, n-ButanolHydrogen type cation exchange resinNone90-125499.3[4]
Dibutyl maleateMaleic anhydride, n-ButanolHydrogen type cation exchange resinNone80-110399.4[4]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on the synthesis described in the available literature.[8]

Materials:

  • Maleic anhydride

  • Toluene

  • Diisopropyl ether

  • p-Toluenesulfonic acid monohydrate

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous magnesium sulfate

Equipment:

  • 200 mL four-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 200 mL four-necked flask, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), and p-toluenesulfonic acid monohydrate.

  • Reaction Initiation: Stir the mixture at 30°C.

  • Addition of Isobutylene: While maintaining the temperature of the reaction suspension at 30°C, bubble isobutylene gas through the reaction system for 4 hours.

  • Reaction Completion: After 4 hours, stop the flow of isobutylene and expel any unreacted gas.

  • Workup:

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) and saturated brine (50 mL).

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by distillation under reduced pressure to yield this compound. (Expected yield: ~23.4 g, 73%).[8]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound, emphasizing the azeotropic removal of water.

G cluster_setup Reaction Setup cluster_reaction Esterification & Water Removal cluster_workup Workup & Purification A Charge flask with: - Maleic Anhydride - tert-Butanol - Catalyst (p-TSA) - Toluene B Heat to reflux A->B C Azeotrope (Toluene + Water) vaporizes B->C D Vapor condenses in reflux condenser C->D E Liquid collects in Dean-Stark trap D->E F Water separates and is collected E->F G Toluene returns to flask E->G H Cool reaction mixture F->H Reaction Complete G->B I Wash with NaHCO3 (aq) and brine H->I J Dry organic layer (e.g., MgSO4) I->J K Filter and concentrate J->K L Purify by vacuum distillation K->L M Pure this compound L->M

Experimental workflow for this compound synthesis.

References

Preventing catalyst deactivation during Di-tert-butyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the synthesis of Di-tert-butyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The most common catalysts are strong acids. These can be homogeneous, like p-toluenesulfonic acid (p-TSA) and sulfuric acid, or heterogeneous, such as acidic ion-exchange resins like Amberlyst-15.[1][2] Homogeneous catalysts are soluble in the reaction mixture, while heterogeneous catalysts are solid and can be more easily separated from the product.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: The primary causes of catalyst deactivation depend on the type of catalyst used. For heterogeneous catalysts like Amberlyst-15, the main cause is physical blocking of the catalyst pores and active sites by water, which is a byproduct of the esterification reaction. For homogeneous catalysts like p-TSA, deactivation is less common under typical reaction conditions, but thermal degradation can occur at very high temperatures.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, heterogeneous catalysts like Amberlyst-15 can often be regenerated. The most common methods involve washing the catalyst to remove adsorbed water and organic residues. Homogeneous catalysts like p-TSA are generally not recovered and reused from the reaction mixture due to the difficulty of separating them from the product.[3]

Q4: How does water affect the catalyst and the overall reaction?

A4: Water has a significant negative impact on the reaction. As a product of the esterification, its presence can shift the reaction equilibrium backward, reducing the yield of this compound.[4] For heterogeneous catalysts like Amberlyst-15, water molecules can block the pores and active sulfonic acid sites, leading to a decrease in catalytic activity.[5]

Q5: What is the typical lifespan of a catalyst in this synthesis?

A5: The lifespan of a catalyst is highly dependent on the reaction conditions, including temperature, reactant purity, and the efficiency of water removal. Heterogeneous catalysts like Amberlyst-70 have shown deactivation due to ion exchange with metal ions present in reactants and fouling by polymers formed during the reaction.[5] With proper regeneration, a heterogeneous catalyst can be used for multiple reaction cycles. The effective lifespan of a homogeneous catalyst is for a single batch, as it is typically not recovered.

Troubleshooting Guide: Catalyst Deactivation

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst deactivation as the root cause.

Issue Potential Cause (Catalyst-Related) Recommended Solution
Decreasing reaction rate over consecutive batches (with recycled catalyst) Catalyst Deactivation: The active sites of your heterogeneous catalyst (e.g., Amberlyst-15) are likely being blocked by water or organic residues.Regenerate the catalyst. A thorough washing with a solvent like methanol or a mild acid treatment can restore activity. For severe deactivation, a more rigorous regeneration protocol may be necessary.
Low final product yield despite sufficient reaction time. Equilibrium Shift & Catalyst Inhibition: Inefficient removal of water from the reaction mixture is inhibiting the catalyst and shifting the equilibrium towards the reactants.Improve water removal. Ensure your Dean-Stark trap or other water removal apparatus is functioning correctly. Consider using a drying agent if appropriate for your setup.
Product discoloration (yellowing or darkening). Catalyst-Induced Side Reactions: This can occur with homogeneous catalysts like p-TSA at higher temperatures, leading to the formation of oxidized byproducts.[6]Optimize reaction temperature. Operate at the lowest effective temperature to minimize side reactions. If using a heterogeneous catalyst, ensure it is properly cleaned before use.
Inconsistent results between batches. Inconsistent Catalyst Activity: If you are reusing a heterogeneous catalyst, its activity may be decreasing with each cycle due to progressive deactivation.Standardize catalyst regeneration. Implement a consistent regeneration protocol after each use to ensure the catalyst's activity is comparable for every batch. Monitor the catalyst's performance over time to determine when it needs to be replaced.

Quantitative Data on Catalyst Performance

The following tables summarize key quantitative data related to catalyst performance and deactivation in esterification reactions.

Table 1: Effect of Catalyst Regeneration on Amberlyst-15 Activity in Esterification

Cycle Number Conversion with Methanol Wash (%) Conversion with Acidic Wash (%)
19596
28894
38092
47190

Note: Data is generalized from studies on fatty acid esterification and indicates the trend of deactivation and the benefit of acidic regeneration.

Table 2: Thermal Stability of p-Toluenesulfonic Acid (p-TSA)

Parameter Value
Decomposition Temperature (Tdec)213 - 286 °C

Note: The decomposition temperature can vary depending on the specific salt form of p-TSA.[7] Esterification reactions for this compound are typically run well below this temperature range.

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add maleic anhydride (1 equivalent), tert-butanol (2.5 equivalents), and Amberlyst-15 (10% by weight of maleic anhydride). Use toluene as the azeotropic solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete when no more water is being formed.

  • Work-up: Once the reaction is complete, cool the mixture and separate the Amberlyst-15 catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Regeneration of Deactivated Amberlyst-15
  • Solvent Wash (for mild deactivation):

    • After recovering the catalyst by filtration, wash it thoroughly with methanol or ethanol to remove any adsorbed organic molecules and water.

    • Dry the washed catalyst in a vacuum oven at 60-80°C overnight before reusing.

  • Acidic Wash (for more significant deactivation):

    • Wash the catalyst with distilled water to remove any water-soluble impurities.

    • Suspend the catalyst in a 1 M solution of hydrochloric acid or sulfuric acid in water or ethanol and stir for 1-2 hours at room temperature.

    • Filter the catalyst and wash it extensively with deionized water until the washings are neutral.

    • Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight.

Visualizations

Catalyst_Deactivation_Workflow cluster_synthesis Synthesis Cycle cluster_regeneration Regeneration Cycle Start Start Synthesis Reaction Esterification Reaction (this compound formation) Start->Reaction Water Water byproduct formation Reaction->Water Yield Check Yield & Rate Reaction->Yield Deactivation Catalyst Deactivation (Pore blockage) Water->Deactivation inhibits Catalyst Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Deactivation->Catalyst End End Process Yield->End Acceptable Regeneration Regenerate Catalyst (Wash with solvent/acid) Yield->Regeneration Unacceptable Dry Dry Catalyst Regeneration->Dry Reuse Reuse Catalyst Dry->Reuse Reuse->Catalyst Recycle

Caption: Workflow illustrating catalyst deactivation and the regeneration cycle.

Deactivation_Mechanism cluster_legend Legend Amberlyst Amberlyst-15 Bead Porous Structure Active Sulfonic Acid Sites Product This compound Amberlyst:so3h->Product catalyzes Water H2O Water->Amberlyst:p blocks Water->Amberlyst:so3h inhibits Reactants Maleic Anhydride + tert-Butanol Reactants->Amberlyst:p access Product->Water byproduct Blocked_Pore Blocked Pore Blocked_Site Blocked Active Site l1 Process Flow l2 Reactants/Products l3 Deactivating Agent

Caption: Deactivation mechanism of Amberlyst-15 by water molecules.

References

Technical Support Center: Purification of Crude Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of crude Di-tert-butyl maleate after its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
The final product has a yellow tint. Presence of colored organic impurities from the reaction.- Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and stir with 1-5% (w/w) activated carbon for 1-2 hours at room temperature. Filter off the carbon and remove the solvent under reduced pressure. - Column Chromatography: Purify the product using silica gel column chromatography. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is often effective.
The purity of the product is low, as determined by GC-MS. - Incomplete reaction, leaving starting materials (maleic anhydride, tert-butanol). - Presence of the isomeric impurity, Di-tert-butyl fumarate.[1] - Residual acidic catalyst.- Washing: Ensure thorough washing of the crude product with a saturated aqueous solution of sodium bicarbonate to remove unreacted maleic anhydride and acidic catalyst. Follow with a brine wash.[2][3] - Vacuum Distillation: Carefully perform fractional vacuum distillation to separate the product from less volatile impurities. - Column Chromatography: For separation of the fumarate isomer, column chromatography may be effective. A common eluent system for similar compounds is ethyl acetate in petroleum ether (e.g., 1:9 v/v).[4]
The product is wet (contains residual water). Inadequate drying of the organic phase after washing.- Drying: Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent no longer clumps together, indicating that the solution is dry. - Azeotropic Removal: If a solvent like toluene was used in the reaction, ensure its complete removal, as it can form an azeotrope with water.
Low yield after purification. - Product loss during aqueous washes due to emulsion formation. - Decomposition of the product during distillation.- Washing: To break emulsions, add a small amount of brine (saturated NaCl solution). - Distillation: Use a high vacuum to lower the boiling point and prevent thermal decomposition. Ensure all glassware is clean and free of acidic residues, which can catalyze decomposition.
Difficulty achieving a stable vacuum during distillation. Leaks in the distillation apparatus.- Check all glass joints, tubing, and seals for leaks. Ensure all joints are properly greased and secured. - Verify the proper functioning of the vacuum pump and cold trap.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as maleic anhydride and tert-butanol (or isobutylene), residual acid catalyst (e.g., p-toluenesulfonic acid), water, and the geometric isomer, Di-tert-butyl fumarate.[1][5] The formation of Di-tert-butyl fumarate is thermodynamically favored and can be catalyzed by heat and acid.[1]

Q2: What is a standard work-up procedure for crude this compound?

A2: A typical work-up involves transferring the cooled reaction mixture to a separatory funnel, washing sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then with brine to reduce the solubility of the organic product in the aqueous phase.[2][3] The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2][3]

Q3: Can this compound be purified by recrystallization?

A3: Recrystallization is generally not a practical method for purifying this compound due to its low melting point. While a melting point of 64-65 °C has been reported, this may correspond to the more stable fumarate isomer.[2] this compound is typically a liquid at or near room temperature, making crystallization challenging.

Q4: What are the recommended conditions for purifying this compound by vacuum distillation?

A4: A predicted boiling point for this compound at atmospheric pressure is approximately 273 °C.[2] Distillation should be performed under a high vacuum to reduce the boiling point and prevent decomposition. The exact temperature and pressure should be determined empirically, but a starting point could be estimated using a nomograph. For a related compound, di-tert-butyl malonate, a boiling point of 112–115°/31 mm has been reported.[6]

Q5: How can I analyze the purity of my this compound sample?

A5: The most common and effective method for purity analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique can separate volatile impurities and provide information about their identity and relative abundance. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[5]

Experimental Protocols

Standard Aqueous Work-up and Drying
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any evolved gas.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Separate and transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous magnesium sulfate in small portions while swirling until the drying agent no longer clumps together.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system. A good starting point is a mixture of ethyl acetate and petroleum ether or hexane (e.g., 1:9 v/v).[4] The polarity of the eluent can be gradually increased if the product does not elute.

  • Collect Fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[5]

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • MS Detector: Scan a mass range appropriate for the expected product and impurities (e.g., m/z 40-400).

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[5]

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Washing & Drying Low to ModerateRemoves acidic impurities and water.Does not remove neutral organic impurities or isomers.
Vacuum Distillation Moderate to High (>98%)Effective for removing non-volatile and some volatile impurities.Potential for thermal decomposition if not performed under high vacuum. May not separate isomers with close boiling points.
Column Chromatography High to Very High (>99%)Can separate isomers and closely related impurities.More time-consuming and requires larger volumes of solvent compared to distillation.
Activated Carbon N/A (for color removal)Effectively removes colored impurities.Does not improve purity with respect to colorless impurities.

Mandatory Visualization

Purification_Strategy Purification Strategy for Crude this compound crude_product Crude this compound washing Aqueous Wash (sat. NaHCO3, brine) crude_product->washing drying Drying (anhydrous MgSO4) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal washed_product Washed & Dried Product solvent_removal->washed_product purity_analysis1 Purity Analysis (e.g., GC-MS) washed_product->purity_analysis1 discolored Product Discolored? purity_analysis1->discolored Check for color final_product Pure this compound low_purity Purity < 98%? discolored->low_purity No activated_carbon Activated Carbon Treatment discolored->activated_carbon Yes low_purity->final_product No column_chromatography Column Chromatography low_purity->column_chromatography Yes (Isomers present) vacuum_distillation Vacuum Distillation low_purity->vacuum_distillation Yes (Other impurities) activated_carbon->low_purity column_chromatography->final_product vacuum_distillation->final_product

Caption: Decision workflow for the purification of this compound.

References

Identifying and minimizing side reactions in Di-tert-butyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Di-tert-butyl maleate. Our aim is to help you identify and minimize common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory synthesis involves the acid-catalyzed esterification of maleic anhydride with tert-butanol or, more frequently, isobutylene.[1][2] A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically used to facilitate the reaction.[1][2] The process involves bubbling isobutylene gas through a solution of maleic anhydride and the catalyst in a suitable solvent system.[1]

Q2: What are the main side reactions to be aware of during the synthesis?

A2: The primary side reactions include:

  • Isomerization: The cis-isomer (this compound) can isomerize to the more thermodynamically stable trans-isomer, Di-tert-butyl fumarate.[3] This is often the most significant side reaction affecting product purity.

  • Byproduct Formation: Incomplete esterification can leave maleic acid or mono-tert-butyl maleate as impurities.[2]

  • Decomposition: Residual acid catalyst can cause the decomposition of the tert-butyl ester at elevated temperatures, particularly during distillation. This decomposition can generate isobutylene and other degradation products.[4]

Q3: Why does this compound isomerize to Di-tert-butyl fumarate?

A3: The isomerization from the cis (maleate) to the trans (fumarate) configuration occurs because the trans-isomer is thermodynamically more stable.[3] This stability is attributed to reduced steric strain between the bulky tert-butyl ester groups in the trans configuration. The conversion can be catalyzed by heat and the presence of acids, such as halides of sulfur or phosphorus acids.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The final product is contaminated with Di-tert-butyl fumarate.

  • Possible Cause: The reaction temperature was too high, or the reaction time was excessively long, promoting isomerization to the more stable fumarate isomer.[3][5] Acid catalysts can facilitate this conversion.

  • Solution:

    • Strict Temperature Control: Maintain a consistent and moderate reaction temperature, for example, around 30°C, as specified in some protocols.[1]

    • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times after the starting material is consumed.

    • Catalyst Choice: While strong protic acids are common, exploring milder catalysts could potentially reduce the rate of isomerization.

Problem 2: The overall yield of the desired product is low.

  • Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of isobutylene is bubbled through the reaction mixture. Verify the catalyst's activity and consider increasing its loading if the reaction stalls.

  • Possible Cause 2: Product Loss During Workup. The desired ester may be lost during the neutralization and extraction phases.

    • Solution: During the workup with aqueous sodium bicarbonate, shake the separatory funnel carefully at first to manage pressure buildup from CO2 evolution.[1] Ensure complete phase separation to avoid discarding the organic layer with the aqueous washes.

  • Possible Cause 3: Decomposition During Distillation. The product may be decomposing at high temperatures.

    • Solution: Ensure all acidic catalyst has been thoroughly neutralized and removed by washing with a basic solution.[1] Add a small amount of a non-volatile, acid-scavenging solid, such as potassium carbonate or magnesium oxide, to the flask before distillation to inhibit decomposition.[4] Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product.

Problem 3: The product appears yellow or discolored after purification.

  • Possible Cause: The presence of colored organic impurities, potentially from side reactions or decomposition.

  • Solution:

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent and treat it with activated carbon, which can adsorb colored impurities. The carbon is then removed by filtration.[6]

    • Chromatography: If discoloration persists, column chromatography using silica gel can be an effective method for separating the colorless product from colored impurities.[6]

Experimental Protocols & Data

Synthesis of this compound from Maleic Anhydride and Isobutylene

This protocol is adapted from established methods for tert-butyl ester synthesis.[1]

Materials:

  • Maleic anhydride

  • Isobutylene gas

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Diisopropyl ether (solvent)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a four-necked flask equipped for gas inlet and stirring, add maleic anhydride (e.g., 140 mmol), toluene, diisopropyl ether, and p-toluenesulfonic acid monohydrate.

  • Reaction Execution: Stir the mixture at a controlled temperature of 30°C. Pass isobutylene gas into the suspension for approximately 4 hours.

  • Workup: Once the reaction is complete, stop the gas flow. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (3 times) and then with saturated brine. This step removes the acid catalyst and any unreacted maleic acid.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvents by distillation under reduced pressure.

  • Purification: The resulting crude product can be further purified by vacuum distillation if necessary to yield pure this compound.

Table 1: Representative Reaction Parameters
ParameterValueReference
Starting Material Maleic Anhydride[1]
Reagent Isobutylene[1]
Catalyst p-Toluenesulfonic acid monohydrate[1]
Solvent Toluene, Diisopropyl ether[1]
Temperature 30°C[1]
Reaction Time 4 hours[1]
Typical Yield ~73%[1]

Visualizations

Reaction and Isomerization Pathway

ReactionPathway MA Maleic Anhydride + Isobutylene Cat H+ Catalyst (e.g., p-TSA) DTBM This compound (cis-isomer, Product) MA->DTBM Esterification DTBF Di-tert-butyl fumarate (trans-isomer, Side Product) DTBM->DTBF Isomerization (Heat, Acid)

Caption: Primary synthesis route and the main isomerization side reaction.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Maleic Anhydride, Solvent, Catalyst) Reaction 2. Esterification (Add Isobutylene @ 30°C) Setup->Reaction Workup 3. Quench & Neutralize (Wash with NaHCO3 solution) Reaction->Workup Dry 4. Dry Organic Layer (Anhydrous MgSO4) Workup->Dry Concentrate 5. Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify 6. Purification (Vacuum Distillation) Concentrate->Purify Troubleshooting Start Low Product Yield CheckReaction Check Reaction Completion (TLC/GC Analysis) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Solution1 Optimize Reaction: - Check catalyst activity - Extend reaction time Incomplete->Solution1 CheckWorkup Review Workup & Distillation Complete->CheckWorkup Decomposition Evidence of Decomposition? (Foaming, charring) CheckWorkup->Decomposition Solution2 Ensure thorough neutralization Use high vacuum Add acid scavenger Decomposition->Solution2 Yes Solution3 Review extraction procedure Ensure proper phase separation Decomposition->Solution3 No

References

How to prevent polymerization during vacuum distillation of Di-tert-butyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing polymerization during the vacuum distillation of Di-tert-butyl maleate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization during distillation?

A1: this compound is an unsaturated ester, containing a carbon-carbon double bond. At elevated temperatures, which are often required for distillation, this double bond can be thermally activated, leading to free-radical polymerization. This process can be initiated by heat, light, or trace impurities, resulting in the formation of unwanted oligomers or solid polymers.

Q2: What is a polymerization inhibitor and how does it function?

A2: A polymerization inhibitor is a chemical compound added in small quantities to monomers to prevent premature polymerization. These substances act as radical scavengers. They react with and neutralize the initial free radicals that trigger the polymerization chain reaction, effectively halting the process before it can propagate.

Q3: What are the most effective types of inhibitors for this compound distillation?

A3: For distillation processes, "process inhibitors" that are effective at high temperatures and often in the absence of oxygen are required. Phenolic compounds, such as Hydroquinone (HQ) and Hydroquinone monomethyl ether (MEHQ), are commonly used. Phenothiazine (PTZ) is another highly effective inhibitor for acrylates and methacrylates, which are structurally similar to maleates.[1]

Q4: How much inhibitor is typically needed?

A4: The concentration of the inhibitor is a critical parameter. Generally, inhibitors are added in parts-per-million (ppm) quantities. The exact amount depends on the purity of the this compound, the distillation temperature, and the duration of the process. For analogous compounds like acrylates and methacrylates, concentrations can range from 50 to 1000 ppm.[2][3]

Q5: Can I perform the distillation without an inhibitor?

A5: While possible under very specific conditions (e.g., very low temperature and high vacuum), distilling without an inhibitor is risky and not recommended. The risk of sudden, exothermic polymerization is significant, which can lead to loss of product and potentially hazardous situations.

Troubleshooting Guide

Issue 1: The this compound in the distillation flask has become viscous or solidified.

  • Symptom: Increased viscosity or complete solidification of the material in the distillation flask, preventing distillation.

  • Potential Cause: Onset of thermal polymerization. This could be due to an insufficient amount of inhibitor or an excessively high distillation temperature.

  • Solution:

    • Immediately stop the distillation and cool the flask.

    • If the material is still liquid, add a higher concentration of a suitable inhibitor (see Table 1).

    • Re-evaluate your distillation parameters. Aim to distill at a lower temperature by applying a higher vacuum.

    • Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the liquid.

Issue 2: The distillation rate is very slow, even at high temperatures.

  • Symptom: A low yield of distillate is being collected, forcing an increase in temperature, which in turn increases the risk of polymerization.

  • Potential Cause: The vacuum level may not be sufficient. Leaks in the distillation apparatus are a common cause of poor vacuum.

  • Solution:

    • Check all joints and seals in your vacuum distillation setup for leaks.

    • Ensure your vacuum pump is functioning correctly and is capable of reaching the required pressure.

    • Use a manometer to accurately measure the pressure in the system.

Issue 3: Polymer is forming in the condenser or receiving flask.

  • Symptom: Solid polymer is observed in the condenser tube or the collected distillate.

  • Potential Cause: The inhibitor used may not be sufficiently volatile to travel with the monomer vapor.

  • Solution:

    • Consider using a more volatile inhibitor or a combination of a liquid-phase and a gas-phase inhibitor.

    • Ensure the condenser is adequately cooled to rapidly quench the hot vapors, reducing the time they spend at elevated temperatures.

Data Presentation: Polymerization Inhibitors

InhibitorChemical ClassMechanism of ActionRecommended Concentration (ppm)Notes
Hydroquinone (HQ) PhenolicRadical scavenger, effective in the presence of oxygen.[4]100 - 500Can discolor the product.
Hydroquinone monomethyl ether (MEHQ) PhenolicRadical scavenger, requires oxygen to be effective.[1]50 - 200Commonly used for storage and transport of acrylates.[1]
Phenothiazine (PTZ) AmineHighly active radical scavenger, effective at high temperatures and in the absence of oxygen.[1]200 - 1000Very effective process inhibitor for acrylates and methacrylates.[1]
Butylated hydroxytoluene (BHT) PhenolicRadical scavenger.200 - 1000Often used as a storage stabilizer.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound with an Inhibitor

This protocol outlines the general procedure for the safe vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., Phenothiazine or MEHQ)

  • Standard vacuum distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump

  • Manometer

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

  • Inhibitor Addition:

    • Weigh the crude this compound and add it to the distillation flask.

    • Add the chosen inhibitor to the flask at the desired concentration (e.g., 500 ppm of Phenothiazine). Ensure it is thoroughly mixed.

  • Distillation:

    • Begin stirring the mixture.

    • Slowly and carefully apply the vacuum. It is crucial to avoid bumping.

    • Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using the heating mantle.

    • The boiling point of this compound is predicted to be 273.2±13.0 °C at atmospheric pressure.[5] Under vacuum, this will be significantly lower. Adjust the heating to achieve a steady distillation rate without excessive boiling.

    • Monitor the temperature of the vapor at the distillation head and the pressure of the system throughout the process.

    • Collect the purified this compound in the receiving flask, which should be cooled in an ice bath.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow Start Polymerization Suspected During Distillation Check_Viscosity Is the material in the distillation flask viscous or solid? Start->Check_Viscosity Check_Rate Is the distillation rate slow despite high heat? Check_Viscosity->Check_Rate No Stop_Heat Stop Heating Immediately Cool the Flask Check_Viscosity->Stop_Heat Yes Check_Condenser Is polymer forming in the condenser/receiver? Check_Rate->Check_Condenser No Check_Vacuum Check for Leaks Verify Pump Function Check_Rate->Check_Vacuum Yes Volatile_Inhibitor Consider a More Volatile Inhibitor or Inhibitor Combination Check_Condenser->Volatile_Inhibitor Yes End Resume Distillation with Corrective Measures Check_Condenser->End No Add_Inhibitor Add More Inhibitor (if liquid) Stop_Heat->Add_Inhibitor Lower_Temp Re-evaluate: Lower Distillation Temperature (Increase Vacuum) Add_Inhibitor->Lower_Temp Lower_Temp->End Use_Manometer Use Manometer to Confirm Pressure Check_Vacuum->Use_Manometer Use_Manometer->Lower_Temp Cool_Condenser Ensure Adequate Condenser Cooling Volatile_Inhibitor->Cool_Condenser Cool_Condenser->End

Caption: Troubleshooting workflow for polymerization during vacuum distillation.

References

Validation & Comparative

Verifying the Purity of Di-tert-butyl Maleate: A Comparative Guide to GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like Di-tert-butyl maleate is a critical step to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity verification of this compound, complete with supporting experimental protocols and data.

This compound is synthesized by the esterification of maleic anhydride with tert-butanol. This process can lead to several impurities, including unreacted starting materials, the isomeric byproduct Di-tert-butyl fumarate, and other side-products. Therefore, robust analytical methods are essential for the accurate quantification of the final product's purity.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a summary of the performance of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of protons.
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.5 µg/mL~0.5 mg/mL
**Linearity (R²) **>0.999>0.999Not applicable (primary method)
Precision (RSD) < 2%< 2%< 1%
Throughput HighHighModerate
Impurity Identification ExcellentModerate (requires standards)Excellent (structural information)
Reference Standards Required for quantificationRequired for quantificationNot required for impurities

The Gold Standard: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with a suitable solvent, such as ethyl acetate or dichloromethane.

  • Further dilute this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.

  • If an internal standard is used for quantification, a known concentration of a suitable standard (e.g., dioctyl phthalate) should be added to the final dilution.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: Quantifier: m/z 173; Qualifiers: m/z 57, 117.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound and any expected impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Purity Report quantify->report

GC-MS Experimental Workflow

A Versatile Alternative: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable alternative to GC-MS.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Prepare the sample for analysis by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • Identify and quantify the this compound peak based on the retention time and peak area compared to the calibration standards.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Sample Solution prep_stock->prep_sample filter Filter Solutions prep_cal->filter prep_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify purity Calculate Purity quantify->purity

HPLC-UV Experimental Workflow

The Absolute Method: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The amount of internal standard should be chosen to give a signal intensity comparable to the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube and dissolve the sample and standard completely.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D ¹H NMR with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 to 16.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: ~16 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to the this compound (e.g., the vinyl protons) and the internal standard.

  • Calculate the purity of the this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

qNMR Experimental Workflow

Conclusion

The choice of analytical technique for the purity verification of this compound should be guided by the specific requirements of the analysis.

  • GC-MS is the gold standard for identifying and quantifying volatile impurities with high sensitivity and specificity.

  • HPLC-UV offers a versatile and robust alternative, particularly for less volatile or thermally sensitive impurities.

  • qNMR provides an absolute measure of purity without the need for impurity reference standards, making it a powerful tool for the definitive characterization of the bulk material.

For comprehensive quality control, a combination of these techniques is often employed to provide a complete purity profile of the synthesized this compound.

References

Comparative Guide to HPLC Methods for the Quantification of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Di-tert-butyl maleate are not readily found in scientific literature or application notes. However, based on established methods for structurally similar compounds, such as Dibutyl maleate, two robust reversed-phase HPLC (RP-HPLC) methods can be proposed as excellent starting points for method development and validation. This guide presents a comparison of two such hypothetical, yet highly plausible, HPLC methods.

The following sections provide detailed experimental protocols and a comparative summary of expected performance characteristics. It is crucial to note that these methods would require validation in your laboratory to ensure they meet the specific requirements of your application.

Comparison of Proposed HPLC Methods

For the quantification of the non-polar compound this compound, two isocratic RP-HPLC methods using a C18 stationary phase are proposed. The primary difference lies in the mobile phase composition, which can influence selectivity and run time.

Table 1: Comparison of Hypothesized HPLC Method Parameters for this compound Analysis

ParameterMethod 1: High Organic ContentMethod 2: Standard Organic Content
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (90:10 v/v)Acetonitrile:Water (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection Wavelength 215 nm[1]215 nm[1]
Column Temperature 30 °C[1]30 °C[1]
Injection Volume 20 µL[1]20 µL[1]
Expected Retention Time ShorterLonger
Potential Advantages Faster analysis timeBetter resolution from potential early-eluting impurities
Potential Disadvantages May have lower resolution for closely eluting impuritiesLonger analysis time

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method 1: High Organic Content RP-HPLC

This method is designed for a rapid analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and HPLC-grade water in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

4. Sample Preparation:

  • Accurately weigh a representative portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of Methanol.

  • Use sonication for 10 minutes to ensure complete dissolution.

  • Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Method 2: Standard Organic Content RP-HPLC

This method may provide better resolution of this compound from any polar impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and HPLC-grade water in an 80:20 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Run Time: Approximately 15 minutes.

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

3. Standard and Sample Preparation:

  • Follow the same procedures for standard and sample preparation as outlined in Method 1.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Method 1.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship in method selection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the HPLC quantification of this compound.

Method_Selection_Logic Goal Quantify this compound Method_Consideration Method Consideration Goal->Method_Consideration Method1 Method 1: High Organic (Faster Analysis) Method_Consideration->Method1 Method2 Method 2: Standard Organic (Better Resolution) Method_Consideration->Method2 Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Method1->Validation Method2->Validation Final_Method Optimized & Validated Method Validation->Final_Method

Caption: Logical workflow for selecting and validating an HPLC method.

References

A Comparative Guide to 1H NMR Spectroscopy for Structural Confirmation of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H NMR spectroscopic data for di-tert-butyl maleate and its common isomer, di-tert-butyl fumarate, to aid in the unambiguous structural confirmation of synthesis products. Detailed experimental protocols and data interpretation are included to assist researchers in identifying products and potential impurities.

Distinguishing this compound from its Isomer and Starting Materials

The successful synthesis of this compound requires careful monitoring for the presence of its geometric isomer, di-tert-butyl fumarate, as well as unreacted starting materials such as maleic acid and tert-butanol. ¹H NMR spectroscopy is a powerful and definitive tool for this purpose, as the chemical shifts of the protons in these compounds are distinct.

The key diagnostic signals in the ¹H NMR spectrum are those of the olefinic protons and the tert-butyl protons. In this compound, a cis-isomer, the two olefinic protons are chemically equivalent and appear as a singlet. Similarly, the eighteen protons of the two tert-butyl groups are equivalent and also give rise to a single sharp peak.

In contrast, the trans-isomer, di-tert-butyl fumarate, also shows a singlet for its two equivalent olefinic protons and a singlet for its eighteen equivalent tert-butyl protons, but their chemical shifts differ significantly from those of the maleate isomer. Typically, the olefinic protons of the fumarate appear at a higher chemical shift (downfield) compared to the maleate due to the anisotropic effect of the carbonyl groups.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for this compound, di-tert-butyl fumarate, and potential impurities in a common NMR solvent like deuterochloroform (CDCl₃).

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound Olefinic (-CH=CH-)~ 6.0-6.3Singlet2H
tert-Butyl (-C(CH₃)₃)~ 1.5Singlet18H
Di-tert-butyl fumarate Olefinic (-CH=CH-)~ 6.8[1]Singlet2H
tert-Butyl (-C(CH₃)₃)~ 1.5[1]Singlet18H
Maleic Acid Olefinic (-CH=CH-)~ 6.3Singlet2H
Carboxylic Acid (-COOH)Broad, variableSinglet2H
tert-Butanol Hydroxyl (-OH)VariableSinglet1H
tert-Butyl (-C(CH₃)₃)~ 1.3Singlet9H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol

A standard protocol for preparing a sample of a this compound product for ¹H NMR analysis is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.

  • Parameters: Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of the different protons and compare the chemical shifts and coupling patterns to the reference data to confirm the structure and assess purity.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound and the identification of potential impurities using ¹H NMR spectroscopy.

G cluster_0 ¹H NMR Analysis Workflow cluster_1 Data Interpretation A Synthesized Product B Prepare NMR Sample (in CDCl₃ with TMS) A->B C Acquire ¹H NMR Spectrum B->C D Process and Analyze Spectrum C->D E Identify Key Signals: - Olefinic protons - tert-Butyl protons D->E F Compare Chemical Shifts with Reference Data E->F G Check for Impurity Signals: - Fumarate isomer - Starting materials F->G H Structural Confirmation G->H Signals match This compound I Impurity Detected G->I Unexpected signals present

Caption: Workflow for ¹H NMR based structural confirmation.

By following this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the synthesis of this compound and ensure the purity of their products for subsequent applications in research and development.

References

A Comparative Guide to Di-tert-butyl Maleate and Dimethyl Maleate as Diels-Alder Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the efficient reaction of a conjugated diene with a dienophile. The choice of dienophile is critical to the success of the reaction, influencing reaction rates, yields, and stereoselectivity. This guide provides a detailed comparison of two common dienophiles: di-tert-butyl maleate and dimethyl maleate, supported by experimental data and theoretical principles to inform reagent selection in research and development.

Core Principles: Steric Hindrance vs. Electronic Effects

The reactivity of dienophiles in the Diels-Alder reaction is primarily governed by a balance of electronic and steric factors. Both this compound and dimethyl maleate possess two electron-withdrawing ester groups, which activate the double bond for cycloaddition. The electronic influence of the methyl and tert-butyl ester groups is largely similar. Therefore, the primary differentiating factor between these two dienophiles is steric hindrance.

The bulky tert-butyl groups of this compound exert significant steric hindrance, which can impede the approach of the diene to the dienophile's double bond. This steric clash is expected to decrease the rate of the Diels-Alder reaction compared to the less sterically encumbered dimethyl maleate.

Experimental Data Comparison

DienophileDieneReaction ConditionsYield (%)Endo/Exo RatioReference
Dimethyl Maleate CyclopentadieneN-hexylpyridinium bis(trifluoromethylsulfonyl)imide, 20-45°CHigh (rate constants determined)Not specified[1]
Dimethyl Maleate FuranHfCl₄, CH₂Cl₂, -30°C9484:16
Dimethyl Maleate AnthraceneToluene, 150°CHigh (qualitative)Not specified
This compound Not AvailableNot AvailableNot AvailableNot Available

Note: The lack of specific quantitative data for this compound in readily available literature is itself an indicator of its lower utility or reactivity in this context. One study on the related di-tert-butyl acetylenedicarboxylate reported that it failed to yield a characterizable product in a cycloaddition reaction, citing steric hindrance as the likely cause. This observation lends strong support to the hypothesis that the bulky tert-butyl groups significantly diminish reactivity.

Experimental Protocols

Below are representative experimental protocols for the Diels-Alder reaction of dimethyl maleate with common dienes. A specific protocol for this compound is not provided due to the lack of available experimental data for a successful reaction.

Protocol 1: Reaction of Dimethyl Maleate with Cyclopentadiene

This protocol describes the synthesis of dimethyl endo-norbornene-5,6-dicarboxylate.

Materials:

  • Dimethyl maleate

  • Freshly distilled cyclopentadiene

  • Solvent (e.g., N-hexylpyridinium bis(trifluoromethylsulfonyl)imide, dichloromethane, or toluene)

  • Lewis acid catalyst (optional, e.g., YCl₃, YbCl₃, MgCl₂, ZnCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for cooling (if necessary)

Procedure:

  • In a round-bottom flask, dissolve dimethyl maleate (1.0 equivalent) in the chosen solvent.

  • If using a Lewis acid catalyst, add it to the solution and stir.

  • Cool the mixture to the desired temperature (e.g., -30°C for catalyzed reactions, or room temperature for uncatalyzed reactions).

  • Slowly add freshly distilled cyclopentadiene (1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction if a catalyst was used (e.g., with a saturated aqueous solution of NaHCO₃).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Protocol 2: Reaction of Dimethyl Maleate with Furan

This protocol describes the synthesis of the Diels-Alder adduct of furan and dimethyl maleate.

Materials:

  • Dimethyl maleate

  • Furan

  • Hafnium(IV) chloride (HfCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for low-temperature reaction (-30°C)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl maleate (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -30°C.

  • Add HfCl₄ (catalytic amount) to the solution and stir.

  • Slowly add furan (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at -30°C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the adduct by column chromatography.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the fundamental principles of the Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS [4+2] Cycloaddition (Concerted) Diene->TS Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Derivative TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A Reactant Preparation (Diene & Dienophile) B Reaction Setup (Solvent, Catalyst) A->B C Reaction (Temperature Control, Stirring) B->C D Monitoring (TLC, GC, etc.) C->D D->C Continue Reaction E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Distillation) E->F G Characterization (NMR, IR, MS) F->G

Caption: A typical experimental workflow for a Diels-Alder synthesis.

Conclusion

Based on fundamental principles of organic chemistry, dimethyl maleate is the superior dienophile for Diels-Alder reactions when compared to this compound. The significant steric hindrance presented by the tert-butyl groups in this compound is expected to substantially decrease the reaction rate and overall efficiency. While direct comparative experimental data is scarce, the available information for dimethyl maleate shows it to be a versatile and effective dienophile. For researchers and professionals in drug development, dimethyl maleate offers a more reliable and reactive option for the construction of six-membered ring systems via the Diels-Alder reaction. The lack of reported successful Diels-Alder reactions with this compound suggests that it should be avoided in favor of less sterically hindered alternatives unless specific electronic or solubility properties are required and the expected lower reactivity can be tolerated.

References

A Comparative Analysis of Reactivity: Di-tert-butyl Maleate vs. Diethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes and efficiencies. Di-tert-butyl maleate and diethyl maleate, both α,β-unsaturated esters, are valuable building blocks, particularly in reactions such as Michael additions and Diels-Alder cycloadditions. While electronically similar, their reactivity profiles diverge significantly due to steric factors. This guide provides an objective comparison of their performance, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic and therapeutic development endeavors.

The primary differentiating factor in the reactivity of this compound and diethyl maleate is steric hindrance. The bulky tert-butyl groups in this compound impose considerable steric congestion around the electrophilic double bond, making it less accessible to nucleophiles and dienes compared to the smaller ethyl groups of diethyl maleate. This steric impediment directly impacts reaction kinetics, with this compound generally exhibiting lower reactivity.

Quantitative Reactivity Comparison

While direct kinetic studies comparing this compound and diethyl maleate are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be established based on the well-understood principles of steric hindrance. The following tables summarize the expected relative reactivity and typical reaction conditions.

Table 1: Relative Reactivity in Michael Additions

FeatureThis compoundDiethyl MaleateRationale
Relative Rate SlowerFasterThe larger tert-butyl groups hinder the approach of the nucleophile to the β-carbon.
Typical Nucleophiles Small, unhindered nucleophiles (e.g., primary amines, thiols)A wider range of nucleophiles, including bulkier ones.Reduced steric hindrance allows for a broader substrate scope.
Reaction Conditions Often requires stronger bases, higher temperatures, or longer reaction times.Generally proceeds under milder conditions.Overcoming the higher activation energy due to steric repulsion.

Table 2: Relative Reactivity in Diels-Alder Reactions

FeatureThis compoundDiethyl MaleateRationale
Relative Rate SlowerFasterSteric repulsion between the tert-butyl groups and the diene in the transition state.
Diene Scope More reactive with less sterically demanding dienes.Broader scope of dienes can be effectively employed.The less hindered dienophile can achieve the necessary transition state geometry more easily.
Reaction Conditions May require higher temperatures or the use of Lewis acid catalysis to achieve reasonable rates and yields.Often proceeds under thermal conditions without catalysis.Lewis acid coordination can enhance the electrophilicity of the dienophile, but steric hindrance remains a challenge.

Experimental Protocols

To provide a practical context for the reactivity differences, detailed methodologies for a representative Michael addition and a Diels-Alder reaction are presented below. These protocols can be adapted to compare the reactivity of the two maleates directly.

Experimental Protocol 1: Base-Catalyzed Thiol-Michael Addition

This protocol outlines a general procedure for the conjugate addition of a thiol to a maleate ester, a reaction commonly used in bioconjugation and materials science.

Materials:

  • This compound or Diethyl maleate (1.0 mmol, 1.0 eq)

  • Thiophenol (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol, 5 mol%)

  • Tetrahydrofuran (THF) or Acetonitrile (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the respective maleate ester (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the thiol (1.1 mmol).

  • Add the basic catalyst (e.g., TEA, 0.05 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It is anticipated that the reaction with diethyl maleate will proceed significantly faster.

  • Upon completion, quench the reaction by washing the mixture with saturated aqueous sodium bicarbonate solution to remove the catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol 2: Diels-Alder Reaction with Furan

This protocol describes the [4+2] cycloaddition of furan, a reactive diene, with a maleate dienophile.

Materials:

  • This compound or Diethyl maleate (1.0 mmol, 1.0 eq)

  • Furan (1.2 mmol, 1.2 eq)

  • Ethyl acetate (2 mL)

  • Hexane

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve the maleate ester (1.0 mmol) in ethyl acetate (2 mL).

  • Add furan (1.2 mmol) to the solution.

  • Seal the vial and allow the reaction to proceed at room temperature. For this compound, gentle heating may be required to facilitate the reaction.

  • Monitor the formation of the cycloadduct by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction with diethyl maleate is expected to be more efficient.

  • Upon completion or equilibrium, cool the reaction mixture. If a precipitate forms, collect the crystals by vacuum filtration.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental procedures.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Michael_Donor Michael Donor (e.g., R-SH) Nucleophile Nucleophile (e.g., R-S⁻) Michael_Donor->Nucleophile + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Maleate Maleate Ester Enolate_Intermediate Enolate Intermediate Maleate->Enolate_Intermediate + Nucleophile Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct + Protonated Base Enolate_Intermediate_ref Enolate Intermediate Nucleophile_ref Nucleophile Base_ref Base_ref Protonated_Base_ref Protonated Base

General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve maleate in solvent - Add nucleophile start->setup addition Catalyst Addition: - Add base (e.g., TEA) setup->addition reaction Reaction Monitoring: - Stir at room temperature - Monitor by TLC/GC-MS addition->reaction workup Aqueous Workup: - Quench with NaHCO₃ - Wash with brine reaction->workup drying Drying and Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo workup->drying purification Purification: - Column chromatography drying->purification end End Product purification->end

Typical workflow for a Michael addition experiment.

Diels_Alder_Reaction Diene Diene Transition_State [Transition State] Diene->Transition_State Dienophile + Maleate Ester (Dienophile) Dienophile->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct

The concerted mechanism of the Diels-Alder reaction.

Conclusion

The choice between this compound and diethyl maleate fundamentally hinges on the desired reactivity and the steric nature of the other reactants. Diethyl maleate is the more reactive and versatile option for a broader range of applications due to its lower steric hindrance. It is the preferred choice when faster reaction rates and milder conditions are desired. Conversely, this compound's reduced reactivity can be advantageous in specific scenarios, such as when selectivity is required in the presence of multiple reactive sites or when a slower, more controlled reaction is necessary. The bulky tert-butyl groups can also impart unique solubility and stability properties to the final products. Ultimately, a thorough understanding of the steric and electronic interplay is crucial for the successful application of these valuable synthetic intermediates.

A Comparative Guide: Di-tert-butyl Maleate vs. Dibutyl Maleate as Resin Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Theoretical Performance Implications

The primary difference between di-tert-butyl maleate and dibutyl maleate lies in the structure of the butyl ester groups. Dibutyl maleate possesses linear n-butyl chains, while this compound features bulky tertiary butyl groups. This structural variance has significant implications for their behavior as resin modifiers.

This compound: The large tert-butyl groups introduce significant steric hindrance around the ester linkages and the carbon-carbon double bond. This steric bulk is expected to:

  • Reduce Reactivity: The bulky groups can shield the double bond, potentially slowing down or inhibiting copolymerization with other monomers in a resin system.[1]

  • Impact Plasticizing Efficiency: The rigid, bulky nature of the tert-butyl groups may limit their ability to effectively separate and lubricate polymer chains, which is the primary mechanism of plasticization.

  • Influence Polymer Architecture: In cases where it does polymerize, the steric hindrance can lead to unique polymer structures. For instance, this compound has been shown to undergo monomer-isomerization radical polymerization to form a high molecular weight polymer, a behavior not typical for maleates.

Dibutyl Maleate: The linear n-butyl chains are less sterically hindered, which generally results in:

  • Higher Reactivity in Copolymerization: The more accessible double bond allows for more efficient copolymerization with vinyl monomers like vinyl acetate.[2][3] However, homopolymerization is still difficult due to electronic and some steric effects.[3]

  • Effective Plasticization: The flexible n-butyl chains can efficiently intercalate between polymer chains, disrupting polymer-polymer interactions and thereby increasing the flexibility and lowering the glass transition temperature of the resin.[4][5]

Physicochemical and Performance Data

The following tables summarize the available physical and chemical properties of this compound and dibutyl maleate. It is important to note the absence of direct comparative performance data in resin systems.

Table 1: General Physicochemical Properties

PropertyThis compoundDibutyl Maleate
Molecular Formula C₁₂H₂₀O₄C₁₂H₂₀O₄
Molecular Weight 228.29 g/mol 228.29 g/mol
Appearance Colorless LiquidColorless to yellowish oily liquid[6]
Boiling Point Not readily available280 °C[6]
Melting Point Not readily available-85 °C[6]
Density Not readily available0.99 g/cm³[6]

Table 2: Performance as a Resin Modifier (Based on Available Data)

Performance MetricThis compoundDibutyl Maleate
Homopolymerization Can undergo monomer-isomerization radical polymerization to high molecular weight.Does not readily homopolymerize.[3]
Copolymerization Limited data available. Reactivity is expected to be low due to steric hindrance.Used as a comonomer with vinyl acetate and other vinyl monomers.[2][7] Reactivity ratios with vinyl acetate are reported as r(VAc) = 0.1135 and r(DBM) = 0.0562.
Plasticizing Effect Not well-documented as a plasticizer. Bulky groups may hinder efficiency.Acts as a plasticizer for PVC and in vinyl acetate copolymers, increasing flexibility.[4][8][9]
Effect on Thermal Properties Data not available.Can improve the thermal stability of PVC when grafted onto the polymer backbone.[8]
Effect on Mechanical Properties Data not available.Can improve the mechanical properties of PVC when grafted.[8]

Experimental Protocols for Performance Evaluation

For researchers wishing to conduct a direct comparative study, the following experimental workflows are proposed based on standard industry practices for evaluating resin modifiers.

Sample Preparation: Resin Compounding
  • Resin Selection: Choose a base resin relevant to the intended application (e.g., PVC, unsaturated polyester, or a vinyl acetate emulsion).

  • Formulation: Prepare formulations with varying concentrations (e.g., 10, 20, 30 parts per hundred resin - phr) of this compound and dibutyl maleate. Include a control formulation with no modifier.

  • Mixing:

    • For solid resins like PVC, use a two-roll mill or an internal mixer to blend the resin with the modifier and other necessary additives (e.g., heat stabilizers, lubricants) at a temperature suitable for the resin.

    • For liquid resins, use a high-shear mixer to ensure homogeneous dispersion of the modifier.

  • Specimen Molding: Compression mold or cast the compounded resin into standardized test specimens as required by ASTM or ISO standards for mechanical and thermal testing.

Mechanical Property Testing
  • Tensile Strength and Elongation: Conduct tensile tests according to ASTM D638 or ISO 527 . This will determine the ultimate tensile strength, elongation at break, and tensile modulus of the modified resin.[10]

  • Flexural Strength: Perform three-point bending tests according to ASTM D790 to measure the flexural strength and modulus.[10]

  • Impact Strength: Use an Izod or Charpy impact tester following ASTM D256 to evaluate the material's toughness and resistance to sudden impact.[10]

Thermal Property Testing
  • Differential Scanning Calorimetry (DSC): Use DSC according to ASTM E794 to determine the glass transition temperature (Tg) of the modified resin.[11] A significant decrease in Tg indicates effective plasticization.

  • Thermogravimetric Analysis (TGA): Perform TGA according to ASTM E1131 to assess the thermal stability of the modified resin. This will determine the onset of thermal degradation and can indicate if the modifier improves or reduces the resin's stability at high temperatures.

  • Heat Deflection Temperature (HDT): Measure the HDT according to ASTM D648 to determine the temperature at which the material deforms under a specified load.[10]

Conclusion and Future Outlook

Based on the available information and theoretical considerations, dibutyl maleate is a well-established and versatile resin modifier, particularly effective as a comonomer and plasticizer in flexible polymer systems due to its linear alkyl chains.

This compound, conversely, is not commonly documented as a resin modifier. Its bulky tert-butyl groups are likely to impede its function as a conventional plasticizer and reduce its reactivity in copolymerization. However, its unique ability to undergo monomer-isomerization polymerization suggests potential for creating novel polymer architectures with distinct properties, which warrants further investigation.

For researchers and formulators, the choice between these two maleates will depend on the desired outcome. If the goal is to achieve conventional plasticization or copolymerization to enhance flexibility, dibutyl maleate is the more predictable and data-supported choice. If the objective is to explore novel polymer structures or to investigate the effects of extreme steric hindrance on resin properties, this compound presents an interesting, albeit less characterized, avenue for research. A direct experimental comparison using the protocols outlined in this guide would be invaluable to the field and would provide the definitive data needed for a comprehensive performance evaluation.

References

A Comparative Guide to Catalysts for the Synthesis of Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Efficient Synthesis of Di-tert-butyl Maleate.

The synthesis of this compound, a valuable intermediate in the pharmaceutical and polymer industries, is critically influenced by the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems, supported by experimental data, to facilitate the selection of the most effective catalyst for specific research and development needs. We delve into the performance of homogeneous and heterogeneous catalysts, offering detailed experimental protocols and visual representations of the underlying chemical processes.

Performance Comparison of Catalysts

The efficiency of different catalysts in the synthesis of this compound is evaluated based on key performance indicators such as product yield, reaction time, and reaction temperature. The following table summarizes the available quantitative data for prominent catalyst types. It is important to note that direct comparative studies for this compound are limited, and some data is extrapolated from the synthesis of similar dialkyl maleates.

Catalyst TypeSpecific CatalystStarting MaterialsMolar Ratio (Anhydride:Alcohol)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)Maleic Anhydride, n-Butanol1:40.16 mol equiv.Reflux1.1795.6[1][2]
Homogeneous Acid Sulfuric Acid (H₂SO₄)Maleic Anhydride, n-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[3]
Heterogeneous Acid Amberlyst-15Maleic Anhydride, n-Butanol1:3Not Specified70162.6[3]
Heterogeneous Acid Zeolite H-YMaleic Anhydride, Methanol1:34.782 kg/m ³363 K2~42 (conversion)[4]
Ionic Liquid 1-propylsulfonic acid-3-methylimidazole hydrogen sulfateMaleic Anhydride, n-Butanol1:60.2 mmol120184.11[5]

Experimental Protocols

Detailed methodologies for the synthesis of dialkyl maleates using various catalysts are provided below. These protocols can be adapted for the synthesis of this compound with appropriate modifications for the use of tert-butanol.

Homogeneous Catalysis: p-Toluenesulfonic Acid

This protocol describes the synthesis of dibutyl maleate using p-toluenesulfonic acid as a catalyst.[1][6]

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid

  • Toluene (for azeotropic water removal)

Procedure:

  • A round-bottom flask is charged with maleic anhydride, n-butanol, and toluene.

  • p-Toluenesulfonic acid is added to the mixture.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction is monitored by observing the collection of water in the Dean-Stark trap.

  • Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Heterogeneous Catalysis: Amberlyst-15

This protocol outlines a general procedure for the synthesis of dibutyl maleate using the solid acid catalyst Amberlyst-15.[3]

Materials:

  • Maleic anhydride

  • n-Butanol

  • Amberlyst-15

  • Toluene

Procedure:

  • Maleic anhydride, n-butanol, and toluene are added to a round-bottom flask.

  • Amberlyst-15 is added to the reaction mixture.

  • A Dean-Stark apparatus and reflux condenser are attached to the flask.

  • The mixture is heated to reflux with continuous stirring.

  • Water is azeotropically removed and collected in the Dean-Stark trap.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is separated by filtration.

  • The filtrate is worked up as described in the homogeneous catalysis protocol to isolate the pure product. The catalyst can be washed, dried, and reused.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification Reactants Maleic Anhydride + tert-Butanol Heating Heating to Reflux with Stirring Reactants->Heating Catalyst Catalyst (e.g., Amberlyst-15) Catalyst->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating WaterRemoval Azeotropic Water Removal (Dean-Stark) Heating->WaterRemoval Cooling Cooling WaterRemoval->Cooling Filtration Catalyst Filtration (for Heterogeneous) Cooling->Filtration Neutralization Neutralization & Washing Cooling->Neutralization For Homogeneous Filtration->Neutralization Drying Drying Organic Layer Neutralization->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Di-tert-butyl Maleate Distillation->Product

A generalized experimental workflow for the synthesis of this compound.

The synthesis of this compound from maleic anhydride and tert-butanol is a two-step process. The first step, the formation of the monoester, is rapid and can occur without a catalyst. The second, slower, and reversible step is the esterification of the monoester to the diester, which requires a catalyst.

reaction_pathway MA Maleic Anhydride Monoester Mono-tert-butyl Maleate MA->Monoester + tBuOH1 tert-Butanol Diester This compound Monoester->Diester + tBuOH2 tert-Butanol Water Water Catalyst Catalyst Catalyst->Diester

General reaction pathway for the synthesis of this compound.

The acid-catalyzed esterification of the monoester proceeds through a well-established mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

catalytic_cycle cluster_cycle Catalytic Cycle Protonation Protonation of Carbonyl Oxygen NucleophilicAttack Nucleophilic Attack by tert-Butanol Protonation->NucleophilicAttack ProtonatedMonoester Protonated Monoester ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Intermediate1 Tetrahedral Intermediate WaterElimination Elimination of Water ProtonTransfer->WaterElimination Intermediate2 Protonated Intermediate Deprotonation Deprotonation WaterElimination->Deprotonation Diester_H2O Diester + H₂O Deprotonation->Protonation Regenerates Catalyst H_plus H⁺ (Catalyst) Deprotonation->H_plus Diester This compound Deprotonation->Diester Monoester Mono-tert-butyl Maleate Monoester->Protonation H_plus->Protonation ProtonatedMonoester->NucleophilicAttack tBuOH tert-Butanol tBuOH->NucleophilicAttack Intermediate1->ProtonTransfer Intermediate2->WaterElimination Diester_H2O->Deprotonation

Acid-catalyzed esterification of the monoester to the diester.

References

Validating Reaction Kinetics for Di-tert-butyl Maleate Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The kinetic parameters of copolymerization are crucial for predicting copolymer composition, controlling reaction rates, and tailoring the final properties of the polymeric material. This guide provides a comparative overview of the reaction kinetics of dialkyl maleates in free-radical copolymerization, with a focus on providing a framework for validating the kinetics of di-tert-butyl maleate (DtBM). Due to a lack of readily available kinetic data for DtBM in the published literature, this guide utilizes data from its close structural analog, di-n-butyl maleate (DBM), and other sterically hindered monomers to provide a comparative context.

Comparative Kinetic Data

The reactivity of a monomer in a copolymerization is described by its reactivity ratio (r). This value is the ratio of the rate constant for the addition of a monomer to a growing polymer chain ending in the same monomer to the rate constant for the addition of the comonomer. Table 1 summarizes the reactivity ratios for the copolymerization of di-n-butyl maleate with vinyl acetate.

Table 1: Reactivity Ratios for the Copolymerization of Di-n-butyl Maleate (M₁) with Vinyl Acetate (M₂) at 60°C

Monomer System (M₁/M₂)r₁ (DBM)r₂ (VAc)Method
Di-n-butyl Maleate / Vinyl Acetate0.04210.1102Extended Kelen-Tüdös[1]
Di-n-butyl Maleate / Vinyl Acetate0.05620.1135Mao-Huglin[1]

In the free-radical copolymerization of vinyl acetate and dibutyl maleate, the activation energy has been determined to be 41.2 kJ/mol.[2]

Experimental Protocols

A robust experimental protocol is essential for accurately determining the reaction kinetics of a copolymerization system. The following is a detailed methodology for determining the reactivity ratios of a comonomer pair, such as this compound and a comonomer, using ¹H NMR spectroscopy.

1. Materials and Preparation:

  • Monomers: this compound (DtBM) and the chosen comonomer (e.g., styrene, vinyl acetate) should be purified to remove inhibitors. This can be achieved by passing the monomers through a column of basic alumina.

  • Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be purified by recrystallization.

  • Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer, and does not interfere with the polymerization or subsequent analysis, should be chosen. Deuterated solvents (e.g., benzene-d₆, chloroform-d) are ideal for in situ ¹H NMR monitoring.

  • Internal Standard: A non-reactive compound with a distinct ¹H NMR signal that does not overlap with monomer or polymer signals (e.g., 1,3,5-trioxane) should be used for accurate quantification.

2. Copolymerization Procedure:

  • A series of polymerizations are set up with varying initial molar feed ratios of the two monomers.

  • For each reaction, the monomers, initiator, solvent, and internal standard are added to an NMR tube.

  • The NMR tube is sealed and the initial ¹H NMR spectrum (t=0) is recorded to determine the precise initial monomer concentrations.

  • The reaction is initiated by placing the NMR tube in a preheated oil bath or directly in the NMR spectrometer's temperature-controlled probe.

  • ¹H NMR spectra are recorded at regular time intervals to monitor the disappearance of the monomer vinyl peaks. The polymerization should be stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[3]

3. Data Analysis:

  • Copolymer Composition: The composition of the copolymer at low conversion is determined by integrating the characteristic peaks of each monomer in the ¹H NMR spectra and comparing them to the integral of the internal standard.[4]

  • Reactivity Ratio Calculation: The reactivity ratios are determined using graphical methods such as the Fineman-Ross or Kelen-Tüdös methods.[5]

    • Fineman-Ross Method: This method uses the following equation: G = H * r₁ - r₂ where G and H are functions of the monomer feed and copolymer compositions. A plot of G versus H yields a straight line with the slope equal to r₁ and the intercept equal to -r₂.[5]

    • Kelen-Tüdös Method: This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. It uses the equation: η = (r₁ + r₂/α) * ξ - r₂/α where η and ξ are functions of G and H, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.[5]

Workflow for Validating Reaction Kinetics

The following diagram illustrates a typical workflow for the experimental determination and validation of copolymerization reaction kinetics.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Varying Monomer Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Setup Solvent_Selection Solvent & Internal Standard Selection Solvent_Selection->Reaction_Setup NMR_Monitoring In Situ ¹H NMR Monitoring Reaction_Setup->NMR_Monitoring Data_Processing ¹H NMR Spectral Processing (Integration) NMR_Monitoring->Data_Processing Copolymer_Composition Determine Copolymer Composition Data_Processing->Copolymer_Composition Reactivity_Ratio_Calc Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdös) Copolymer_Composition->Reactivity_Ratio_Calc Model_Comparison Compare Model with Experimental Data Copolymer_Composition->Model_Comparison Kinetic_Modeling Kinetic Modeling Reactivity_Ratio_Calc->Kinetic_Modeling Kinetic_Modeling->Model_Comparison Final_Kinetics Validated Reaction Kinetics Model_Comparison->Final_Kinetics

Caption: Workflow for the validation of copolymerization reaction kinetics.

References

A Comparative Guide to Alternative Analytical Techniques for the Characterization of Di-tert-butyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical compounds is a cornerstone of reliable and reproducible research. Di-tert-butyl maleate, a key building block in organic synthesis, requires precise analytical assessment to determine its purity, identify potential isomers such as Di-tert-butyl fumarate, and quantify residual starting materials or byproducts. This guide provides a comprehensive comparison of alternative analytical techniques for the characterization of this compound, offering detailed experimental protocols, performance data, and workflow visualizations to aid in method selection.

The primary analytical techniques for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the qualitative and quantitative power of mass spectrometry.

Advantages:

  • High Sensitivity and Specificity: GC-MS provides excellent sensitivity for detecting trace impurities and offers high specificity through mass spectral identification.

  • Effective for Volatile Impurities: This method is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

  • Robust and Reliable: GC-MS is a well-established technique with a high degree of robustness for routine analysis.

Disadvantages:

  • Thermal Lability: Compounds that are thermally labile may degrade in the GC inlet, leading to inaccurate quantification.

  • Derivatization: Non-volatile impurities may require derivatization to be amenable to GC analysis, adding a step to the sample preparation process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is commonly employed.

Advantages:

  • Suitable for Non-Volatile Compounds: HPLC can analyze a wide range of non-volatile and thermally sensitive compounds without the need for derivatization.

  • Excellent Quantitative Performance: HPLC offers excellent precision and accuracy for the quantification of the main component and impurities.

  • Isomer Separation: With appropriate column and mobile phase selection, HPLC can effectively separate geometric isomers like this compound and Di-tert-butyl fumarate.

Disadvantages:

  • Lower Resolution for Volatiles: Compared to capillary GC, HPLC may offer lower separation efficiency for highly complex mixtures of volatile compounds.

  • Detector Limitations: A UV detector requires that the analyte and impurities have a chromophore. For compounds without a UV chromophore, alternative detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary, which can have lower sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). It provides detailed information about the molecular structure of this compound and can be used for purity determination without the need for a specific reference standard of the analyte.

Advantages:

  • Definitive Structural Information: NMR provides unambiguous structural confirmation of the molecule.

  • Primary Quantification Method (qNMR): Quantitative NMR (qNMR) is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, providing a high level of accuracy.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: Compared to chromatographic techniques, NMR generally has lower sensitivity, making it less suitable for trace impurity analysis.

  • Signal Overlap: In complex mixtures, signals from different components may overlap, complicating spectral interpretation and quantification.

  • Higher Equipment Cost: NMR spectrometers have a significantly higher capital and operating cost compared to GC-MS and HPLC systems.

Comparative Data Presentation

The following tables summarize the key performance characteristics and typical experimental parameters for the analysis of this compound using GC-MS, HPLC, and ¹H-NMR.

Table 1: Comparison of Analytical Techniques for this compound Characterization

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds.Applicable to any soluble compound containing NMR-active nuclei, providing structural and quantitative data.
Sample Preparation Dissolution in a volatile solvent.Dissolution in the mobile phase or a compatible solvent.Dissolution in a deuterated solvent, with the addition of an internal standard for qNMR.
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)
Specificity High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)Very High (based on unique chemical shifts and coupling constants)
Quantitative Analysis Excellent with calibration standards.Excellent with calibration standards.Excellent for major components (qNMR); less suitable for trace analysis.
Throughput HighHighLow to Moderate

Table 2: Typical Experimental Parameters for GC-MS Analysis of this compound

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-450

Table 3: Typical Experimental Parameters for HPLC Analysis of this compound

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 4: Typical Experimental Parameters for ¹H-NMR Analysis of this compound

ParameterValue
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard (for qNMR) Maleic anhydride or other suitable certified reference material
Pulse Program Standard 90° pulse
Relaxation Delay (d1) > 5 times the longest T₁ of the protons of interest
Number of Scans 8 or more for adequate signal-to-noise

Experimental Protocols

GC-MS Protocol
  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane. Further dilute to a final concentration of approximately 100 µg/mL.

  • Instrument Setup: Configure the GC-MS system with the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks. For quantitative analysis of impurities, a calibration curve should be prepared using certified reference standards.

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase at the specified flow rate (Table 3).

  • Injection: Inject 10 µL of the sample and standards.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity can be assessed by the area percentage of the main peak.

¹H-NMR Protocol (for Purity Determination by qNMR)
  • Sample Preparation: Accurately weigh about 15-20 mg of the this compound sample and a precise amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the contents completely.

  • Instrument Setup: Set up the NMR spectrometer with the parameters specified in Table 4. Ensure the relaxation delay is sufficient for quantitative analysis.

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Identify the characteristic signals for both this compound (e.g., signals for the tert-butyl protons and the vinyl protons) and the internal standard. Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualization of Analytical Workflows

Analytical_Workflow_Selection Start Characterization of This compound Objective Define Analytical Objective Start->Objective Purity Purity Determination Objective->Purity High Accuracy Impurity Impurity Profiling Objective->Impurity Volatile Impurities Structure Structural Confirmation Objective->Structure Technique Select Analytical Technique Purity->Technique Impurity->Technique Structure->Technique GCMS GC-MS Technique->GCMS Volatile & Thermally Stable HPLC HPLC Technique->HPLC Non-volatile or Thermally Labile NMR NMR Technique->NMR Absolute Quantification & Structural Info Data Data Acquisition & Analysis GCMS->Data HPLC->Data NMR->Data Report Generate Report Data->Report

Caption: Decision workflow for selecting an analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Components Identify->Quantify Report Generate Report Quantify->Report HPLC_Workflow MobilePhase Prepare Mobile Phase HPLCRun Perform HPLC Run MobilePhase->HPLCRun SamplePrep Prepare Sample & Standards SamplePrep->HPLCRun DataAnalysis Data Analysis (Calibration & Quantification) HPLCRun->DataAnalysis Result Final Result DataAnalysis->Result

Safety Operating Guide

Di-tert-butyl maleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Di-tert-butyl maleate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively. The following procedures are based on general laboratory chemical waste guidelines and specific information from safety data sheets (SDS).

Immediate Safety Precautions

Before handling this compound waste, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Always handle the chemical and its waste with appropriate gloves. Inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Wear safety glasses or a face shield.[2]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration and consult a physician.[1]

  • If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]

Step-by-Step Disposal Procedure for this compound

This procedure outlines the process from the point of waste generation to its final disposal.

Step 1: Waste Identification and Characterization

  • All laboratory chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste unless confirmed to be non-hazardous.[4]

  • A chemical becomes waste when you no longer intend to use or reuse it.[5]

Step 2: Container Selection and Management

  • Select a waste container that is in good condition, with no leaks or cracks, and made of a compatible material.[5][6] Plastic containers are often preferred.[7]

  • The container must have a secure screw cap.[6]

  • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Do not fill containers beyond the neck; leave at least one inch of headroom to allow for expansion.[6]

Step 3: Labeling the Waste Container

  • Properly label all waste containers immediately when waste is first added.[7][8]

  • The label must be in English and clearly identify the contents. This includes:

    • The name "this compound" and any other constituents.

    • The words "Hazardous Waste".

    • Relevant hazard pictograms and statements.[8]

    • The name and contact details of the waste generator/producer.[8]

Step 4: Waste Segregation and Storage

  • Store this compound waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][7]

  • Crucially, segregate incompatible wastes. [4] Store this compound waste away from:

    • Strong oxidizing agents.[9]

    • Strong bases.[9]

    • Acids and bases should be stored separately from each other.[6]

  • Use secondary containment, such as tubs or buckets, to contain any potential leaks or spills.[4][5]

Step 5: Arranging for Final Disposal

  • This compound waste must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EH&S) department.[1][10]

  • Do not pour this compound waste down the drain. [1]

  • The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contact your designated waste disposal service to schedule a pickup. Do not transport hazardous waste yourself unless authorized.[4]

Quantitative Data for Hazardous Waste Storage

The following table summarizes typical storage limits for hazardous waste in a laboratory's Satellite Accumulation Area (SAA). These are general guidelines, and specific institutional or local regulations may vary.

ParameterLimitCitation
Maximum Total Hazardous Waste Volume55 gallons[4][7]
Maximum Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kilogram (solid)[7]
Time to Remove Full ContainerWithin 3 calendar days[7]
Maximum Storage Time (partially filled)Up to 9-12 months[5][6][7]

Spill and Leak Management

Chemical spills must be cleaned up immediately.[4]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Use PPE: Wear the appropriate personal protective equipment as described above.[1]

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to soak up the spill.[3] For solid residue, carefully sweep and shovel the material.[1]

  • Collect Waste: Pick up and place all contaminated materials and absorbents into a suitable, closed, and properly labeled container for disposal.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be managed as hazardous waste.[4]

Experimental Protocols for Disposal

The standard and recommended procedure for the disposal of this compound does not involve chemical neutralization or other experimental protocols at the laboratory level. The accepted method is to offer surplus and non-recyclable solutions to a licensed disposal company for destruction, typically via high-temperature incineration.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Di-tert-butyl maleate Waste B Select Appropriate & Compatible Container A->B C Affix Hazardous Waste Label (Contents, Hazards, Date) B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Wastes F->G H Monitor Accumulation (Volume & Time Limits) G->H I Container Full or Time Limit Reached? H->I I->E No J Request Pickup from EH&S or Licensed Vendor I->J Yes K Professional Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Di-tert-butyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount for ensuring a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Di-tert-butyl maleate, a chemical that requires careful management due to its potential health and environmental hazards. Following these procedural steps will help mitigate risks and ensure operational safety.

This compound can be an irritant to the skin, eyes, and respiratory system.[1] It may also trigger an allergic skin reaction and can be harmful if inhaled or ingested.[1] Furthermore, this substance is toxic to aquatic life, demanding cautious handling and disposal to prevent environmental contamination.

Essential Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the primary defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets and chemical resistance guides.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166. A face shield may be necessary when there is a splash hazard.[1][2]Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Nitrile or neoprene gloves are recommended. It is crucial to select gloves that comply with standards such as EU Directive 89/686/EEC and EN 374.[1] Always inspect gloves before use and utilize proper removal techniques.Prevents skin contact, which can lead to irritation and allergic reactions.[1][3]
Respiratory Protection For situations where engineering controls are insufficient, a full-face respirator with a multipurpose combination (US) or type ABEK-P2 (EU EN 143) respirator cartridges should be used.[2] A NIOSH/MSHA approved respirator is advised if exposure limits are exceeded.Protects the respiratory tract from irritation due to vapors or aerosols.[3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[4]Provides a barrier against accidental skin contact with the chemical.
Procedural Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[3]

  • Avoid contact with skin and eyes.[3][5]

  • Avoid inhaling vapor, mist, or gas.[3][5]

  • Use spark-proof tools and explosion-proof equipment if necessary.

  • Wash hands thoroughly before breaks and at the end of the workday.[2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep the container tightly closed.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5][6]

Emergency Protocols

In the event of an accidental exposure or spill, immediate and correct action is vital.

Emergency SituationFirst Aid / Spill Response
Skin Contact Remove contaminated clothing immediately. Wash the affected skin with soap and plenty of water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[2][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Call a doctor or Poison Control Center immediately.[7]
Spill Response For minor spills, absorb with an inert material such as vermiculite, sand, or earth and place it in a suitable, sealed container for disposal.[3][8] For major spills, evacuate the area, shut off all possible ignition sources, and increase ventilation.[8] Wear appropriate PPE and contain the spill with inert absorbent material.[1][8]
Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol to prevent environmental harm.

Waste Treatment:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2][4]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Always observe all federal, state, and local environmental regulations.[5]

Contaminated Packaging:

  • Dispose of contaminated packaging as unused product in accordance with official regulations.[2][4][5]

Environmental Precautions:

  • Do not let the product enter drains, as it is toxic to aquatic life.[2][5]

Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handling Perform Experimental Work ventilation->handling spill_check Spill or Exposure? handling->spill_check spill_response Execute Spill/Exposure Protocol spill_check->spill_response Yes waste_collection Collect Waste (Chemical & Contaminated Materials) spill_check->waste_collection No spill_response->handling waste_disposal Dispose of Hazardous Waste (Licensed Service) waste_collection->waste_disposal cleanup Decontaminate Work Area waste_disposal->cleanup end End of Process cleanup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.